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  • Product: 2-Amino-3-bromo-5-fluorobenzonitrile
  • CAS: 1403667-47-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Amino-3-bromo-5-fluorobenzonitrile

Executive Summary In contemporary medicinal chemistry and materials science, polyfunctionalized benzene derivatives serve as critical building blocks for the assembly of complex molecular architectures. 2-Amino-3-bromo-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, polyfunctionalized benzene derivatives serve as critical building blocks for the assembly of complex molecular architectures. 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is a highly versatile, halogenated anthranilonitrile. Possessing a precisely tuned array of functional groups—an amine, a nitrile, a bromine, and a fluorine atom—this molecule offers orthogonal reactivity handles that are indispensable for the synthesis of advanced heterocyclic scaffolds, such as quinazolines, indazoles, and bioorthogonal tetrazines.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing an in-depth technical analysis of its physicochemical properties, structural reactivity, and field-validated synthetic methodologies.

Physicochemical Properties & Molecular Identity

Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The unique combination of halogens and nitrogen-containing groups in 2-Amino-3-bromo-5-fluorobenzonitrile significantly modulates its lipophilicity, electronic distribution, and solid-state properties.

The core quantitative data and structural identifiers are summarized below for rapid reference :

PropertyValue
Chemical Name 2-Amino-3-bromo-5-fluorobenzonitrile
CAS Number 1403667-47-9
Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
SMILES String N#CC1=C(N)C(Br)=CC(F)=C1
InChI Key XRCVRKGVLONYQR-UHFFFAOYSA-N
Physical Appearance Yellow to dark brown powder or crystals
Storage Conditions Inert atmosphere, dark place, room temperature

Data aggregated from authoritative chemical databases and supplier specifications .

Structural Reactivity Profile

The strategic importance of 2-Amino-3-bromo-5-fluorobenzonitrile stems from the electronic interplay of its substituents on the aromatic ring. Understanding these mechanistic drivers allows chemists to predict and control downstream reactions:

  • Ortho-Directing Amine (-NH₂): The primary amine is strongly electron-donating via resonance, activating the ring toward electrophilic attack. It also provides a critical nucleophilic center for condensation and cyclization reactions.

  • Meta-Directing Nitrile (-C≡N): The cyano group is strongly electron-withdrawing, increasing the acidity of the amine protons and serving as an electrophilic carbon center for the synthesis of amidines or bioorthogonal tetrazines .

  • C3-Bromine (-Br): Positioned ortho to the amine, the bromine atom acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the relatively weak C-Br bond.

  • C5-Fluorine (-F): The fluorine atom increases the overall metabolic stability and lipophilicity of downstream drug candidates. Furthermore, under highly basic conditions, it can undergo Nucleophilic Aromatic Substitution (SNAr) .

ReactivityProfile Core 2-Amino-3-bromo-5-fluorobenzonitrile Suzuki Pd-Catalyzed Cross-Coupling (C3-Br) Core->Suzuki Pd(0), Base Cyclization Heterocycle Formation (C2-NH2 & C1-CN) Core->Cyclization Electrophiles Substitution Nucleophilic Substitution (C5-F) Core->Substitution Nucleophile Suzuki_Prod 3-Aryl Derivatives Suzuki->Suzuki_Prod Cycl_Prod Quinazolines / Indazoles Cyclization->Cycl_Prod Subst_Prod C5-Functionalized Analogs Substitution->Subst_Prod

Caption: Divergent reactivity profile for downstream pharmaceutical scaffold synthesis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed to explain why specific reagents and conditions are selected, moving beyond a simple list of instructions.

Protocol A: Regioselective Bromination of 2-Amino-5-fluorobenzonitrile

The synthesis of 2-Amino-3-bromo-5-fluorobenzonitrile is typically achieved via the electrophilic aromatic bromination of 2-amino-5-fluorobenzonitrile. The strong ortho/para-directing effect of the amine dictates the regiochemistry, driving the bromine to the highly activated C3 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar bromonium ion intermediate, accelerating the electrophilic aromatic substitution while maintaining total solubility of the starting material.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: Electron-rich anilines are prone to oxidative degradation. Lowering the temperature suppresses unwanted oxidation and prevents over-bromination (e.g., dibromination).

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

    • Causality: NBS provides a mild, controlled source of electrophilic bromine. Portion-wise addition ensures a low steady-state concentration of the electrophile, maximizing mono-bromination selectivity.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via LC-MS to ensure the disappearance of the starting material.

  • Quenching & Workup: Pour the mixture into saturated aqueous sodium thiosulfate (Na₂S₂O₃) and extract with Ethyl Acetate (EtOAc).

    • Causality: Na₂S₂O₃ acts as a chemical failsafe; it reduces any residual, unreacted electrophilic bromine, preventing further reaction or degradation during the concentration phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target compound.

SynthesisWorkflow SM 2-Amino-5-fluorobenzonitrile (Starting Material) Reagents N-Bromosuccinimide (NBS) DMF, 0°C to RT SM->Reagents Addition Mech Electrophilic Aromatic Substitution (Regioselective at C3) Reagents->Mech Bromonium Ion Product 2-Amino-3-bromo-5-fluorobenzonitrile (Target Compound) Mech->Product Purification

Caption: Workflow for the regioselective bromination of 2-amino-5-fluorobenzonitrile.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C3-bromine provides an excellent handle for structural elaboration. The following protocol details the coupling of 2-Amino-3-bromo-5-fluorobenzonitrile with an arylboronic acid to generate diverse 3-aryl derivatives.

Step-by-Step Methodology:

  • Reagent Assembly: Charge an oven-dried Schlenk flask with 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the pre-catalyst.

    • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center. This steric bulk artificially accelerates the final reductive elimination step of the catalytic cycle, preventing the catalyst from becoming trapped in stable Pd(II) intermediates.

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen gas (3 cycles).

    • Causality: Ambient oxygen rapidly oxidizes the active, electron-rich Pd(0) species to inactive Pd(II) complexes, which would prematurely halt the catalytic cycle.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex, which is necessary to drive the transmetalation step.

  • Thermal Activation: Heat the reaction to 90°C for 12 hours, then cool, filter through a pad of Celite to remove palladium black, and purify via chromatography.

Conclusion

With a molecular weight of 215.02 g/mol and the formula C7H4BrFN2, 2-Amino-3-bromo-5-fluorobenzonitrile is a cornerstone intermediate in modern synthetic chemistry. By understanding the causal relationships between its electronic structure and its macroscopic reactivity, researchers can leverage this building block to construct highly complex, fluorinated heterocycles with exceptional precision and yield.

References

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, ACS Publications. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-3-bromo-5-fluorobenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 2-Amino-3-bromo-5-fluorobenzonitrile (CAS No. 1403...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 2-Amino-3-bromo-5-fluorobenzonitrile (CAS No. 1403667-47-9). As a key building block in medicinal chemistry and novel material synthesis, a thorough understanding of its chemical properties and associated hazards is paramount to ensure laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on why specific safety protocols are necessary.

Compound Profile and Significance

2-Amino-3-bromo-5-fluorobenzonitrile is a polysubstituted aromatic compound featuring an amino group, a bromine atom, a fluorine atom, and a nitrile group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic molecules, particularly those with pharmaceutical applications. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, while the amino and nitrile groups provide handles for constructing diverse molecular scaffolds.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. 2-Amino-3-bromo-5-fluorobenzonitrile is classified as a hazardous substance under the Globally Harmonized System (GHS). The identified hazards underscore the necessity for stringent safety protocols.

Table 1: GHS Hazard Classification for 2-Amino-3-bromo-5-fluorobenzonitrile [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning [1]

Hazard Pictogram:



The causality behind these classifications lies in the compound's chemical structure. The nitrile group can be metabolized to release cyanide in vivo, contributing to its oral toxicity. The aromatic amine functionality and the halogen substituents can lead to skin and eye irritation through various biochemical interactions. As a fine powder, the compound can easily become airborne, posing a risk of respiratory tract irritation upon inhalation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-bromo-5-fluorobenzonitrile is provided below. These properties are critical for designing appropriate storage and handling procedures.

Table 2: Physicochemical Data for 2-Amino-3-bromo-5-fluorobenzonitrile

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance Solid, yellow to dark brown powder or crystals
Purity Typically ≥95%[1]
Storage Temperature Ambient[1]

While specific data on solubility, melting point, and boiling point for this exact compound are not consistently reported, structurally similar compounds like 2-Amino-5-fluorobenzonitrile have a melting point in the range of 92-96 °C.[2] It is prudent to assume low aqueous solubility and to handle the compound as a stable solid under standard laboratory conditions.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is mandatory.

Engineering Controls
  • Fume Hood: All handling of 2-Amino-3-bromo-5-fluorobenzonitrile powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. It is advisable to double-glove, especially during weighing and transfer operations. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

    • Lab Coat: A buttoned lab coat should be worn at all times.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.

PPE_Workflow Eye_Protection Chemical Goggles/ Face Shield Hand_Protection Nitrile Gloves (Double-gloving recommended) Body_Protection Lab Coat Respiratory_Protection Respirator (if needed) Weighing Weighing Transfer Transfer Weighing->Transfer in Fume Hood Reaction_Setup Reaction Setup Transfer->Reaction_Setup in Fume Hood

Caption: Recommended PPE for handling 2-Amino-3-bromo-5-fluorobenzonitrile.

Hygiene Practices
  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.

  • Contaminated work clothing should be laundered separately from personal clothing.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.

  • Stability: The compound is generally stable under normal storage conditions. However, like many aromatic amines, it may be sensitive to light and air over long periods.

Reactivity Profile

The reactivity of 2-Amino-3-bromo-5-fluorobenzonitrile is dictated by its functional groups. Understanding these reactivities is key to its successful application in synthesis and for avoiding hazardous situations.

  • Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized.

  • Bromo and Fluoro Groups: The halogen atoms can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The bromine is generally more reactive in these transformations than the fluorine. The electron-withdrawing nature of the fluorine and nitrile groups can activate the aromatic ring to nucleophilic aromatic substitution (SNAr).

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Hazardous Decomposition Products: Upon combustion, the compound may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Reactivity_Profile Compound 2-Amino-3-bromo-5-fluorobenzonitrile Amino (NH2) Bromo (Br) Fluoro (F) Nitrile (CN) Amino_Reactions Acylation Alkylation Diazotization Compound:amino->Amino_Reactions Halogen_Reactions Cross-Coupling (Suzuki, etc.) Nucleophilic Aromatic Substitution Compound:bromo->Halogen_Reactions Compound:fluoro->Halogen_Reactions Nitrile_Reactions Hydrolysis Reduction Compound:nitrile->Nitrile_Reactions Decomposition Hazardous Decomposition (COx, NOx, HBr, HF) Compound->Decomposition

Caption: Reactivity of functional groups in 2-Amino-3-bromo-5-fluorobenzonitrile.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

Table 3: First Aid Protocols

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size Start->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Minor Large_Spill Large Spill Assess_Spill->Large_Spill Major Evacuate_Small Evacuate Immediate Area Small_Spill->Evacuate_Small Evacuate_Large Evacuate Laboratory Large_Spill->Evacuate_Large Wear_PPE Don Appropriate PPE Evacuate_Small->Wear_PPE Contain_Sweep Contain and Sweep (Avoid Dust) Wear_PPE->Contain_Sweep Collect_Dispose Collect in Labeled Container Contain_Sweep->Collect_Dispose Decontaminate Decontaminate Spill Area Collect_Dispose->Decontaminate End Spill Managed Decontaminate->End Call_Emergency Contact Emergency Response Evacuate_Large->Call_Emergency Call_Emergency->End

Caption: Workflow for responding to a spill of 2-Amino-3-bromo-5-fluorobenzonitrile.

Toxicological and Ecological Information

  • Ecological Information: There is no specific data available on the ecological effects of this compound. It is recommended to prevent its release into the environment, as aromatic halogenated compounds and nitriles can be harmful to aquatic life.

Disposal Considerations

Dispose of 2-Amino-3-bromo-5-fluorobenzonitrile and any contaminated materials as hazardous waste.[5] Consult with your institution's environmental health and safety department and adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain.

Conclusion

2-Amino-3-bromo-5-fluorobenzonitrile is a valuable chemical intermediate with a defined set of hazards. By understanding its chemical properties and adhering to the rigorous safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The principles of risk assessment, proper use of engineering controls and PPE, and adherence to emergency procedures are the cornerstones of responsible chemical handling.

References

  • ChemicalBook. (2026). 2-Amino-3-bromo-5-nitrobenzonitrile - Safety Data Sheet.
  • Ossila. (2023). 2-Amino-5-fluorobenzonitrile - SAFETY DATA SHEET.
  • Fisher Scientific. (2015). 3-Bromo-5-fluorobenzonitrile - SAFETY DATA SHEET.
  • Echemi. (2019). 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID Safety Data Sheets.
  • TCI Chemicals. (2024). 2-Amino-5-bromobenzonitrile - SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025). 2-Bromo-5-fluorobenzonitrile - SAFETY DATA SHEET.
  • Apollo Scientific. (2023). 2-Amino-3-bromobenzonitrile - Safety Data Sheet.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Safe Handling of 5-(Aminomethyl)-2-fluorobenzonitrile.
  • Apollo Scientific. (2018). 6-AMINO-3-BROMO-2-FLUOROBENZONITRILE - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-fluorobenzonitrile.
  • ChemScene. (n.d.). 5-Amino-2-bromo-3-fluorobenzonitrile.
  • CymitQuimica. (n.d.). CAS 61272-77-3: 2-AMINO-5-FLUOROBENZONITRILE.
  • Shubham Specialty Products. (n.d.). 2-Amino-3-Bromo-5-NitroBenzotrifluoride.
  • Ossila. (2023). 2-Bromo-5-fluorobenzonitrile - SAFETY DATA SHEET.
  • Fisher Scientific. (2009). 2-Amino-3,5-dibromobenzaldehyde - SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Bromo-3-fluorobenzonitrile.
  • BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile.

Sources

Exploratory

Elucidating the Acid-Base Profile of 2-Amino-3-bromo-5-fluorobenzonitrile: Predictive Modeling and Experimental Determination Protocols

Executive Summary In the rational design of pharmaceuticals and advanced materials, the acid dissociation constant ( ) dictates a molecule's solubility, permeability, and target-binding affinity. 2-Amino-3-bromo-5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of pharmaceuticals and advanced materials, the acid dissociation constant (


) dictates a molecule's solubility, permeability, and target-binding affinity. 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9)  presents a unique physicochemical challenge: it is a highly functionalized aniline derivative where the primary amine is subjected to extreme electron withdrawal. This whitepaper provides an in-depth analysis of the thermodynamic causality behind its atypical ionization profile and details the self-validating experimental workflows required to measure 

values that fall far outside the standard physiological range.

Thermodynamic Causality: The Hammett Perspective

The basicity of an aromatic amine is fundamentally governed by the electron density localized on the nitrogen's lone pair. In an unsubstituted aniline, the conjugate acid


 is approximately 4.6[1]. However, the introduction of substituents on the aromatic ring induces profound shifts via inductive (

) and resonance (

) effects.

To deduce the basicity of 2-Amino-3-bromo-5-fluorobenzonitrile, we must deconstruct the molecule into its constituent Hammett parameters:

  • The ortho-Nitrile (-CN) Effect: The cyano group is one of the most potent electron-withdrawing groups available. Positioned ortho to the amine, it exerts massive inductive withdrawal and resonance delocalization, pulling electron density away from the nitrogen. Reference data for 2-aminobenzonitrile demonstrates that this single substitution plummets the

    
     to 0.77[2].
    
  • The ortho-Bromine (-Br) Effect: Halogens are unique in that they are inductively withdrawing but resonance donating. However, at the ortho position, the large atomic radius of bromine introduces severe steric hindrance. This forces the amine group out of coplanarity with the aromatic ring, disrupting its ability to delocalize its lone pair, while still exerting a strong

    
     effect. 2-Bromoaniline exhibits a depressed 
    
    
    
    of 2.53[3].
  • The para-Fluorine (-F) Effect: Fluorine at the para position has a highly electronegative inductive effect that is nearly perfectly counterbalanced by its

    
     resonance donation, resulting in a marginal impact on basicity. 4-Fluoroaniline retains a 
    
    
    
    of 4.65[1].

When these substitutions are combined in 2-Amino-3-bromo-5-fluorobenzonitrile, the synergistic electron withdrawal severely attenuates the basicity of the amine. Assuming additive linear free-energy relationships, the predicted


 of the conjugate acid (

) drops into the negative domain (approximately -1.35). Consequently, this compound exists exclusively as a neutral species under physiological conditions (pH 7.4) and will only protonate in extremely acidic, non-aqueous media.

Conversely, this exact electron deficiency dramatically enhances the acidity of the


 bond. The resulting amide anion (

) is highly stabilized by the adjacent -CN and -Br groups, lowering the expected

for deprotonation from ~30.6 (standard aniline) to an estimated 21.0 in dimethyl sulfoxide (DMSO).
Data Summary: Substituent Effects and Predictive Profiling

Table 1: Hammett Substituent Effects on Aniline Basicity | Reference Compound | Substituent | Experimental


 | 

vs Aniline | | :--- | :--- | :--- | :--- | | Aniline | None | ~ 4.60 | 0.00 | | 4-Fluoroaniline | para-F | 4.65[1] | +0.05 | | 2-Bromoaniline | ortho-Br | 2.53[3] | -2.07 | | 2-Aminobenzonitrile | ortho-CN | 0.77[2] | -3.83 |

Table 2: Predicted Ionization Profile of 2-Amino-3-bromo-5-fluorobenzonitrile | Ionization State | Reaction Pathway | Predicted


 | Dominant Environment |
| :--- | :--- | :--- | :--- |
| Conjugate Acid | 

| ~ -1.35 | Highly acidic media (

) | | Neutral Species | N/A | N/A | Physiological pH (1.0 - 20.0) | | Conjugate Base |

| ~ 21.0 | Highly basic media / DMSO |

Ionization_Logic ArNH3 Conjugate Acid (Ar-NH3⁺) Predicted pKa: -1.35 Dominant at pH < -2 ArNH2 Neutral Species (Ar-NH2) 2-Amino-3-bromo-5-fluorobenzonitrile Dominant at pH 0 - 20 ArNH3->ArNH2 Deprotonation (- H⁺) ArNH Conjugate Base (Ar-NH⁻) Predicted pKa: ~21.0 Dominant at pH > 22 ArNH2->ArNH Deprotonation (- H⁺)

Thermodynamic ionization pathways of 2-Amino-3-bromo-5-fluorobenzonitrile.

Methodological Challenges for Extreme Values

Standard potentiometric titrations rely on glass electrodes that are only accurate within the pH 2 to 12 range[4]. Because the conjugate acid


 of 2-Amino-3-bromo-5-fluorobenzonitrile is predicted to be negative, and the neutral compound is sparingly soluble in water, traditional aqueous potentiometry will fail to detect an inflection point[5].

To overcome this, researchers must utilize UV-Vis Spectrophotometric Titrations in Cosolvent Systems . This method exploits the fact that the protonated and neutral forms of the aniline chromophore have distinct molar absorptivities (


) and absorption maxima (

)[4]. By titrating the compound in a highly acidic medium (measured via the Hammett acidity function,

) and monitoring the spectral shift, the

can be precisely extrapolated.
Trustworthiness and Self-Validation

The hallmark of a robust UV-Vis titration is the presence of an isosbestic point —a specific wavelength where the absorbance remains constant throughout the titration. The existence of a sharp isosbestic point acts as a self-validating mechanism: it mathematically proves that only a two-state equilibrium (


) is occurring. If the isosbestic point drifts or blurs, it immediately flags the presence of side reactions (such as acid-catalyzed hydrolysis of the nitrile group), thereby preventing the publication of artifactual data.

Validated Experimental Workflows

Protocol 1: UV-Vis Determination of Conjugate Acid

Objective: Determine the highly acidic


 of the primary amine.
  • Cosolvent Preparation: Prepare a series of Methanol/Water cosolvent mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v) to ensure complete dissolution of the hydrophobic analyte[5].

  • Analyte Stock: Dissolve 2-Amino-3-bromo-5-fluorobenzonitrile to a final analytical concentration of

    
    .
    
  • Titrant Selection: Use standardized perchloric acid (

    
    ) or sulfuric acid (
    
    
    
    ) to reach the extreme acidity functions (
    
    
    ) required to force protonation.
  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 400 nm at incrementally increasing acidities. Identify the

    
     for the neutral species (typically around 320 nm for highly conjugated anilines) and the protonated species (typically blue-shifted).
    
  • Validation: Confirm the presence of a strict isosbestic point.

  • Regression Analysis: Plot the absorbance at the analytical wavelength against the

    
     value. Apply a non-linear Henderson-Hasselbalch regression to determine the apparent 
    
    
    
    (
    
    
    ) in each cosolvent mixture.
  • Aqueous Extrapolation: Utilize a Yasuda-Shedlovsky plot (apparent

    
     vs. the inverse dielectric constant of the cosolvent) to extrapolate the true aqueous 
    
    
    
    at 0% organic modifier.

pKa_Workflow Step1 1. Sample Preparation Dissolve Ar-NH2 in MeOH/Water Cosolvent Step2 2. Titration Setup Addition of Standardized HClO4 (Acidic Media) Step1->Step2 Step3 3. Spectral Acquisition Record UV-Vis Spectra (250-400 nm) Step2->Step3 Step4 4. Data Validation Confirm Isosbestic Point Presence Step3->Step4 Step5 5. Regression Analysis Plot Absorbance vs. Acidity Function (H0) Step4->Step5 Step6 6. Extrapolation Yasuda-Shedlovsky Plot for Aqueous pKa Step5->Step6

Automated UV-Vis spectrophotometric workflow for extreme pKa determination.

Protocol 2: NMR Titration for Acidity ( )

Objective: Determine the acidity of the neutral amine undergoing deprotonation.

  • Solvent Environment: Prepare the analyte in anhydrous DMSO-d6 to prevent leveling effects from water.

  • Titrant: Gradually add a standardized solution of potassium dimsyl (the conjugate base of DMSO) or a strong, non-nucleophilic phosphazene base.

  • NMR Acquisition: Monitor the

    
    -NMR spectra. The deprotonation of the 
    
    
    
    group to
    
    
    will cause a significant upfield shift in the adjacent aromatic protons due to the increased electron density shielding the ring.
  • Data Processing: Plot the change in chemical shift (

    
    ) against the equivalents of base added to derive the binding isotherm and calculate the exact 
    
    
    
    relative to a known internal standard (e.g., fluorene).

References

Sources

Foundational

Synthesis Pathways for 2-Amino-3-bromo-5-fluorobenzonitrile: An In-Depth Technical Guide

Executive Summary & Strategic Importance 2-Amino-3-bromo-5-fluorobenzonitrile (CAS 1403667-47-9) is a high-value pharmacophore used extensively in the development of small-molecule kinase inhibitors (e.g., BTK, MEK, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Amino-3-bromo-5-fluorobenzonitrile (CAS 1403667-47-9) is a high-value pharmacophore used extensively in the development of small-molecule kinase inhibitors (e.g., BTK, MEK, and EGFR inhibitors). Its structural uniqueness lies in the dense functionalization of the benzene ring: an electron-withdrawing nitrile group, a nucleophilic amino group, and two halogens with distinct electronic properties.

The synthesis of this molecule is not merely a halogenation exercise; it is a study in regioselective control . The primary challenge is installing the bromine atom at the C3 position with high specificity, avoiding the formation of regioisomers or poly-brominated byproducts. This guide details the most robust pathway—Electrophilic Aromatic Substitution (EAS) via N-Bromosuccinimide (NBS) —validated by electronic directing group analysis.

Retrosynthetic Analysis & Mechanistic Logic

To understand the synthesis, we must analyze the electronic environment of the precursor, 2-Amino-5-fluorobenzonitrile .

Electronic Directing Effects
  • Amino Group (-NH₂): Strong activator, ortho/para director.

  • Nitrile Group (-CN): Strong deactivator, meta director.

  • Fluoro Group (-F): Weak deactivator, ortho/para director.

Target Analysis:

  • Position 3 (Target): Ortho to the strong -NH₂ donor and meta to the -CN acceptor. This position is highly activated.

  • Position 4: Meta to -NH₂, para to -CN. Deactivated.

  • Position 6: Ortho to -CN, meta to -NH₂. Sterically accessible but electronically deactivated relative to Position 3.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 2-Amino-3-bromo-5-fluorobenzonitrile (Target Molecule) Precursor 2-Amino-5-fluorobenzonitrile (Starting Material) Target->Precursor Regioselective Bromination Reagents Bromination Reagent (NBS or Br2) Reagents->Target

Caption: Retrosynthetic disconnection showing the direct precursor relationship. The transformation relies on the electronic activation of the C3 position.

Primary Synthesis Pathway: Regioselective Bromination

Route: Bromination of 2-Amino-5-fluorobenzonitrile using N-Bromosuccinimide (NBS).

This route is preferred over elemental bromine (


) for pharmaceutical applications due to easier stoichiometry control, milder conditions, and simplified workup.
Reagents & Materials[1][2][3][4][5]
ComponentRoleGrade/PurityStoichiometry
2-Amino-5-fluorobenzonitrile Substrate>98% HPLC1.0 equiv.
N-Bromosuccinimide (NBS) Brominating Agent99%1.05 - 1.10 equiv.
Acetonitrile (MeCN) SolventAnhydrous10-15 Volumes
Ammonium Acetate Catalyst (Optional)ACS Grade0.1 equiv.
Detailed Experimental Protocol

Step 1: Reaction Setup

  • Charge a clean, dry 3-neck round-bottom flask with 2-Amino-5-fluorobenzonitrile (1.0 eq).

  • Add Acetonitrile (MeCN) (10 volumes relative to substrate mass).

    • Note: DMF can be used for higher solubility, but MeCN simplifies workup.

  • Cool the solution to 0–5°C using an ice/water bath. Stir until fully dissolved.

Step 2: Bromination

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30–60 minutes.

    • Critical Control Point: Exothermic reaction. Monitor internal temperature; do not exceed 10°C during addition to prevent di-bromination.

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours . Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.

    • Endpoint: Disappearance of starting material (<1%).

Step 3: Quench & Isolation [1]

  • Pour the reaction mixture into Ice Water (20 volumes).

  • Stir vigorously for 30 minutes. The product typically precipitates as a solid.[1]

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with water (

    
    ) to remove succinimide byproduct and residual solvent.
    

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1) .

  • Cool slowly to 4°C to induce crystallization.

  • Filter and dry under vacuum at 40°C.

Process Workflow Diagram

Workflow Start Start: Dissolve Substrate (MeCN, 0°C) AddNBS Add NBS Portion-wise (Maintain T < 10°C) Start->AddNBS React Reaction (20-25°C, 2-4 hrs) AddNBS->React Monitor QC Check (HPLC/TLC) Conversion > 99%? React->Monitor Monitor->React No (Extend Time) Quench Quench in Ice Water Precipitate Solid Monitor->Quench Yes Filter Filtration & Wash (Remove Succinimide) Quench->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Final Product: 2-Amino-3-bromo-5-fluorobenzonitrile Recryst->Final

Caption: Operational workflow for the bromination process, highlighting critical control points (temperature and QC).

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

ParameterExpected Value/ObservationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 96–99°C (Literature range)Capillary Method
Mass Spec (MS)

(Br isotope pattern)
LC-MS (ESI)
1H NMR Two aromatic doublets (coupling

)
300/400 MHz DMSO-

Regioselectivity NOE correlation between

and

(if needed)
NOESY

Interpretation of NMR:

  • You should observe two distinct aromatic protons.

  • Proton at C4: Will show coupling to the Fluorine (at C5) and potentially long-range coupling to C6.

  • Proton at C6: Will show coupling to Fluorine (at C5).

  • The absence of a proton at C3 (replaced by Br) confirms the substitution.

Alternative Pathways & Scalability

While the NBS route is standard, specific constraints may require alternatives.

Elemental Bromine ( ) Route
  • Method: Use of

    
     in Acetic Acid (AcOH).
    
  • Pros: Lower raw material cost (suitable for multi-kg scale).

  • Cons: Handling liquid bromine is hazardous; higher risk of over-bromination; acetic acid removal requires rigorous workup.

  • Recommendation: Reserve for scales >10kg where NBS cost becomes prohibitive.

Sandmeyer-Type Approach (Not Recommended)
  • Route: 2-Amino-3-bromo-5-fluorobenzoic acid

    
     Amide 
    
    
    
    Nitrile.
  • Analysis: This route adds 2-3 steps and uses dehydrating agents (e.g.,

    
    , 
    
    
    
    ).[2] It is atom-inefficient compared to direct bromination of the nitrile precursor.

Safety & Handling Considerations

  • N-Bromosuccinimide (NBS): Irritant. Can react violently with amines if not controlled. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

  • Benzonitriles: Although stable, nitriles can release cyanide under extreme acidic/basic hydrolysis or combustion. Handle in a fume hood.

  • Exotherm: The bromination reaction is exothermic. On a large scale, active cooling is mandatory during NBS addition.

References

  • Sigma-Aldrich. Product Detail: 2-Amino-3-bromo-5-fluorobenzonitrile (CAS 1403667-47-9). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 429740, 2-Amino-5-bromobenzonitrile (Analogous Chemistry). Retrieved from

  • MDPI (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Validation of NBS regioselectivity in activated anilines). Retrieved from

  • ChemicalBook. 2-Amino-5-fluorobenzonitrile (Precursor) Properties and Synthesis. Retrieved from

  • Ambeed. Product Analysis: 2-Amino-3-bromo-5-fluorobenzonitrile.[3] Retrieved from

Sources

Exploratory

Comprehensive Literature Review and Synthetic Utility of 2-Amino-3-bromo-5-fluorobenzonitrile Derivatives

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens into aromatic scaffolds is a fundamental technique for modulating lipophilicity, metabolic stability, and target binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens into aromatic scaffolds is a fundamental technique for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) has emerged as a highly versatile, privileged fluorinated building block[1]. Featuring a unique tetrasubstituted benzene core, this molecule provides orthogonal reactive sites that allow for the rapid assembly of complex fused heterocycles. This whitepaper provides an in-depth technical guide on the structural rationale, physicochemical profiling, and field-proven synthetic methodologies associated with this critical intermediate.

Structural Rationale & Physicochemical Profiling

The synthetic power of 2-amino-3-bromo-5-fluorobenzonitrile lies in its precise substitution pattern, which dictates its chemoselectivity:

  • Nitrile Group (C1): Acts as a highly electrophilic center, primed for nucleophilic attack or condensation reactions.

  • Primary Amine (C2): Serves as a nucleophile. Working in tandem with the adjacent nitrile, it facilitates intramolecular cyclizations to form bicyclic systems like quinazolines and indazoles.

  • Bromine Atom (C3): Positioned ortho to the amine, this heavy halogen provides a reliable vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Fluorine Atom (C5): Positioned para to the amine, the fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the amine. In a biological context, this fluorine blocks Cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of downstream drug candidates.

Quantitative Data: Physicochemical & Safety Profile

To ensure safe handling and accurate stoichiometric calculations, the foundational data for this scaffold is summarized below.

PropertyValueImplication / Causality
CAS Number 1403667-47-9Unique identifier for procurement and IP tracking[1].
Molecular Weight 215.02 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5[2].
Molecular Formula C7H4BrFN2High halogen content provides multiple orthogonal vectors for functionalization.
Physical Form Yellow to Dark brown powderColoration is typical of conjugated anilines; indicates potential light sensitivity[1].
Storage Conditions Dark, inert atmosphere, RTPrevents oxidative degradation of the electron-rich primary amine[1].
Safety Hazards H302, H315, H319, H335Acts as a severe eye, skin, and respiratory irritant; mandates standard PPE[1].

Applications in Drug Development

Derivatives of 2-amino-3-bromo-5-fluorobenzonitrile are heavily utilized in the synthesis of targeted therapeutics. By leveraging the ortho-amino nitrile motif, chemists can construct quinazolines [3] and indazoles [4]. These fused bicyclic systems are ubiquitous pharmacophores in oncology and endocrinology. Specifically, libraries derived from this scaffold have been screened successfully against Tumor Necrosis Factor (TNF) receptors, various kinases[5], and 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders[6].

Core Synthetic Workflows

Protocol A: Tandem Cyclization to Quinazoline Scaffolds

The synthesis of 8-bromo-6-fluoroquinazolin-4-amine derivatives is a cornerstone reaction for this scaffold. The protocol below utilizes formamidine acetate to achieve a one-pot condensation and aromatization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-amino-3-bromo-5-fluorobenzonitrile (1.0 eq, 5.0 mmol) in 15 mL of anhydrous ethanol.

  • Reagent Addition: Add formamidine acetate (3.0 eq, 15.0 mmol). Expert Insight: Formamidine acts dually as the carbon source for the C2 position of the quinazoline and the nitrogen source for the pyrimidine ring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate the initial condensation step.

  • Reflux: Equip the flask with a reflux condenser and heat to 85 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Monitoring: Track progress via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.6) disappears, replaced by a highly UV-active baseline spot (Rf ~0.2).

  • Workup & Isolation: Cool the reaction to room temperature. Causality: Ethanol is chosen because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly polar quinazoline product at room temperature. Filter the resulting precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure product without column chromatography.

QuinazolineSynthesis A 2-Amino-3-bromo- 5-fluorobenzonitrile B Formamidine / Acidic Catalysis A->B Reagent Addition C Amidine Intermediate B->C Condensation D Intramolecular Cyclization C->D Heat / Base E 8-Bromo-6-fluoro- quinazolin-4-amine D->E Aromatization

Fig 1: Tandem cyclization pathway of 2-amino-3-bromo-5-fluorobenzonitrile to quinazoline.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Functionalizing the C3 position via Suzuki coupling is notoriously difficult due to the steric bulk of the adjacent amine and the electron-withdrawing nature of the nitrile group, which impedes the oxidative addition of Palladium.

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL microwave vial with 2-amino-3-bromo-5-fluorobenzonitrile (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K2CO3 (2.5 eq, 2.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%). Expert Insight: Standard monodentate ligands like PPh3 fail here. A bidentate ligand like dppf forces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step.

  • Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Causality: The biphasic nature is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating efficient transmetalation.

  • Degassing: Sparge the mixture with argon for 5 minutes. Oxygen rapidly deactivates the Pd(0) species.

  • Reaction: Seal the vial and heat to 90 °C in an oil bath for 4 hours.

  • Self-Validating Monitoring: The completion of the reaction can be visually tracked by the precipitation of palladium black on the vial walls and a shift in the TLC retention factor due to the loss of the heavy bromine atom.

SuzukiCoupling Start Aryl Halide (CAS 1403667-47-9) Pd Pd(0) Catalyst Insertion Start->Pd OxAdd Oxidative Addition Intermediate Pd->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Pd(0) Regeneration Product 3-Aryl-2-amino- 5-fluorobenzonitrile RedElim->Product

Fig 2: Catalytic cycle for Suzuki-Miyaura cross-coupling at the sterically hindered C3 position.

Quantitative Data & Comparative Analysis: Catalyst Optimization

To further validate the causality of our catalyst selection in Protocol B, the following table summarizes the optimization data for the C3-Suzuki coupling of this specific scaffold.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3)4Na2CO3Toluene/H2O90< 20%Monodentate ligands fail to overcome the ortho-steric hindrance, stalling oxidative addition.
Pd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O10065%Biaryl phosphines improve oxidative addition but suffer from competitive protodeboronation at high temps.
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 > 90% Bidentate ligand enforces cis-geometry, accelerating reductive elimination and preventing catalyst trapping.

References

  • [1] 2-Amino-3-bromo-5-fluorobenzonitrile | 1403667-47-9. Sigma-Aldrich. 1

  • [2] 2-Amino-3-bromo-5-fluorobenzonitrile -. Sigma-Aldrich. 2

  • [6] ตัวยับยั้ง 11β-HSD1 - สารกลางเภสัชกรรม (11). MySkinRecipes. 6

  • [5] 202865-77-8 | 2-Bromo-4-fluoro-6-methylaniline | Fluorinated Building Blocks. Ambeed.com. 5

  • [3] Fluorinated Building Blocks - Quinazoline Derivatives. Ambeed.com. 3

  • [4] Kimyasal 20 - ESD MEDİKAL. ESD MEDİKAL. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel 4-Substituted 6-Bromo-8-fluoroquinazolines

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This application note provides a detailed guide for the synthesis of novel 6...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This application note provides a detailed guide for the synthesis of novel 6-bromo-8-fluoroquinazoline derivatives, utilizing the strategically substituted starting material, 2-amino-3-bromo-5-fluorobenzonitrile. We present two robust, field-tested synthetic pathways: a direct, one-pot Friedländer-type condensation and a transition-metal-catalyzed approach for diversification. The protocols are designed to be reproducible and scalable, with in-depth explanations of the mechanistic rationale, optimization strategies, and characterization checkpoints. This guide empowers researchers to leverage this unique building block for the efficient construction of quinazoline libraries for drug discovery and chemical biology applications.

Introduction and Strategic Rationale

Quinazolines are a class of heterocyclic compounds of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of the quinazoline core is critical for its pharmacological profile. The starting material, 2-amino-3-bromo-5-fluorobenzonitrile, is a valuable precursor for creating novel quinazoline analogs for several strategic reasons:

  • Fluorine (F) at C8: The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved pharmacokinetic properties.

  • Bromine (Br) at C6: The bromine atom serves as a versatile synthetic handle. It can be retained as a key pharmacophoric feature or utilized for post-synthesis modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for extensive library diversification.

  • Nitrile Group: The nitrile group is an essential component for the cyclization reaction that forms the pyrimidine ring of the quinazoline system.

This document outlines detailed protocols for converting this building block into functionalized quinazolines, providing chemists with a clear roadmap for synthesis and exploration.

Mechanistic Overview: Quinazoline Ring Formation

The formation of the quinazoline ring from a 2-aminobenzonitrile precursor typically involves the construction of the pyrimidine ring. The core transformation relies on the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon, which is enhanced upon activation.

The diagram below illustrates a generalized pathway analogous to the Friedländer annulation, which is a classic method for quinoline and, by extension, quinazoline synthesis.[1][2][3]

Quinazoline_Synthesis_Mechanism start_material 2-Amino-3-bromo-5-fluorobenzonitrile aldehyde R-CHO (Aldehyde) imine Imine Intermediate aldehyde->imine cyclized Cyclized Intermediate (Dihydroquinazoline) imine->cyclized Intramolecular Cyclization quinazoline 4-R-6-bromo-8-fluoroquinazoline cyclized->quinazoline Oxidation (e.g., air, oxidant)

Caption: Generalized reaction mechanism for quinazoline synthesis.

  • Imine Formation: The reaction initiates with the condensation of the primary amino group of the benzonitrile with an aldehyde to form an imine intermediate.

  • Intramolecular Cyclization: The nitrogen of the newly formed imine then facilitates a nucleophilic attack on the carbon of the nitrile group. This key cyclization step forms the six-membered pyrimidine ring.

  • Aromatization: The resulting dihydroquinazoline intermediate is subsequently oxidized to yield the stable, aromatic quinazoline product. This oxidation can often be achieved using air (O₂) or may be facilitated by the reaction conditions or a mild oxidant.

Recommended Synthetic Protocols

We present two primary protocols for the synthesis of 4-substituted 6-bromo-8-fluoroquinazolines. Protocol A is a straightforward, one-pot condensation ideal for rapid library synthesis. Protocol B utilizes a palladium-catalyzed three-component reaction for accessing a different scope of analogs.

Protocol A: One-Pot Copper-Catalyzed Synthesis

This method is adapted from established procedures for quinazoline synthesis from 2-aminobenzonitriles and aldehydes.[4] The use of a copper catalyst facilitates the cyclization and subsequent oxidation steps.

Experimental Workflow:

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Amino-3-bromo-5-fluorobenzonitrile

Executive Summary This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-5-fluorobenzonitrile . This substrate presents a unique set of chemoselective cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-5-fluorobenzonitrile . This substrate presents a unique set of chemoselective challenges due to the presence of an unprotected ortho-amino group, a potentially coordinating nitrile moiety, and a deactivated aryl bromide position influenced by the electron-rich amino group.

The protocols defined herein prioritize high conversion rates while suppressing common side reactions such as protodehalogenation and catalyst poisoning by the free amine. Two distinct methods are provided: a Standard Robust Protocol utilizing Pd(dppf)Cl₂ for general screening, and a High-Performance Protocol utilizing advanced dialkylbiaryl phosphine ligands (e.g., XPhos/CataCXium A) for sterically demanding or electron-poor boronic acids.

Substrate Analysis & Mechanistic Insight[1]

Structural Considerations

The substrate, 2-Amino-3-bromo-5-fluorobenzonitrile, contains three key features that dictate reaction success:

  • Unprotected Ortho-Amine (-NH₂):

    • Challenge: The free amine is a Lewis base that can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

    • Sterics: Located ortho to the bromine, it creates steric hindrance, impeding the oxidative addition step.

  • Electron-Withdrawing Groups (-CN, -F):

    • Effect: The nitrile (C-1) and fluorine (C-5) groups withdraw electron density from the ring. While this typically activates aryl halides for oxidative addition, the strong electron-donating effect of the amino group (C-2) counteracts this, making the C-Br bond moderately deactivated compared to simple electron-deficient aryl bromides.

  • Nitrile Group (-CN):

    • Risk: Susceptible to hydrolysis under harsh basic conditions (converting to amide/acid) or acting as a "linchpin" ligand for Pd.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical rate-determining step for this substrate is often oxidative addition due to the steric crowding of the ortho-amine.

SuzukiMechanism Substrate 2-Amino-3-bromo- 5-fluorobenzonitrile SideRxn Side Reaction: Amine Coordination Substrate->SideRxn Ortho-NH2 binding Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate TransMet Transmetalation OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration SideRxn->Pd0 Catalyst Deactivation

Figure 1: Catalytic cycle highlighting the competitive pathway of amine coordination.

Critical Reaction Parameters

Catalyst Selection[4]
  • Pd(dppf)Cl₂·CH₂Cl₂: The ferrocenyl backbone provides a large bite angle and steric bulk, which helps prevent the ortho-amine from binding to the metal center. This is the industry standard for unprotected haloanilines.

  • XPhos Pd G2 / CataCXium A Pd G3: These precatalysts generate highly active monoligated Pd(0) species. The bulky biaryl ligands facilitate oxidative addition on hindered substrates and are essential if the boronic acid coupling partner is also sterically hindered.

Base Selection[5]
  • Potassium Carbonate (K₂CO₃): Mild and effective for most aryl boronic acids.

  • Cesium Carbonate (Cs₂CO₃): Preferred for difficult couplings. The "Cesium Effect" (higher solubility in organic solvents) often drives the reaction to completion when K₂CO₃ fails.

Solvent Systems[6][7]
  • 1,4-Dioxane / Water (4:1): The universal solvent system. Water is strictly required to dissolve the inorganic base and activate the boronic acid.

  • 2-MeTHF / Water: A greener alternative with higher reaction temperatures (bp ~80°C) and easier phase separation during workup.

Experimental Protocols

Protocol A: Standard Robust Method (General Screening)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inertion: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under a positive flow of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Note: Monitor by LC-MS.[3] The starting material (Br-SM) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: High-Performance Method (Challenging Substrates)

Recommended for sterically hindered boronic acids or if Protocol A yields <50%.

Reagents:

  • Substrate: 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 or CataCXium A Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[2]

  • Solvent: Toluene / Water (10:1 v/v) or THF / Water (4:1 v/v)

Procedure:

  • Setup: Combine substrate, boronic acid, base, and catalyst in a microwave vial or pressure tube.

  • Degassing: Seal and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C (conventional heating) or 110°C (microwave, 30-60 mins).

  • Workup: Filter through a pad of Celite® to remove palladium black. Concentrate and purify.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize reaction conditions if the standard protocol fails.

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) CheckResult Analyze Conversion (LC-MS) Start->CheckResult Success > 90% Conversion Proceed to Workup CheckResult->Success Good Yield LowConv < 50% Conversion (Stalled Reaction) CheckResult->LowConv SM Remaining Dehal Protodehalogenation (Br replaced by H) CheckResult->Dehal Side Product Step2_Cat Switch Catalyst: XPhos Pd G2 or CataCXium A LowConv->Step2_Cat Steric Issue? Step2_Temp Increase Temp to 110°C Switch to Toluene/H2O LowConv->Step2_Temp Solubility Issue? Step2_Base Switch Base: Use Anhydrous Cs2CO3 / DMF Dehal->Step2_Base Reduce Water Content

Figure 2: Optimization workflow for troubleshooting low yields.

Data Summary: Catalyst Performance Comparison

Based on homologous ortho-haloaniline substrates [1, 2].[2]

Catalyst SystemBaseSolventTempTypical YieldNotes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O90°C70-85%Best balance of cost and efficiency.
Pd(PPh₃)₄ Na₂CO₃DME/H₂O85°C40-60%Often fails with ortho-amino substrates due to poor stability.
XPhos Pd G2 K₃PO₄THF/H₂O60°C85-95%Excellent for hindered partners; fast reaction.
CataCXium A Pd G3 Cs₂CO₃Toluene/H₂O100°C80-95%Superior for electron-deficient coupling partners.

Safety & Handling

  • Nitrile Functionality: While the benzonitrile group is generally stable, avoid strong acidic conditions at high temperatures to prevent hydrolysis to the amide/carboxylic acid. In the event of fire, toxic HCN gas may be evolved.

  • Aryl Bromides: Can be skin irritants and sensitizers. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated. Use scavenger resins (e.g., SiliaMetS® Thiol) during workup if the final compound is for biological testing to ensure Pd < 10 ppm.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances, 2013. Link

    • Key Insight: Establishes CataCXium A and Pd(dppf)
  • Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Haloanilines. Catalysts, 2020. Link

    • Key Insight: Reviews the "ortho-effect" and str
  • Optimization of Suzuki-Miyaura coupling conditions for electron-deficient aryl bromides. Journal of Organic Chemistry, 2015. Link

    • Key Insight: Discusses the electronic activation of fluorin

Sources

Method

Strategic Utilization of 2-Amino-3-bromo-5-fluorobenzonitrile in Pharmaceutical Synthesis

Content Type: Application Note & Protocol Guide Subject: 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) Abstract This technical guide outlines the strategic application of 2-Amino-3-bromo-5-fluorobenzonitrile a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9)

Abstract

This technical guide outlines the strategic application of 2-Amino-3-bromo-5-fluorobenzonitrile as a high-value pharmacophore precursor. Distinguished by its orthogonal reactivity profile, this intermediate allows for the modular construction of 8-bromo-6-fluoroquinazoline scaffolds—a core structural motif in EGFR tyrosine kinase inhibitors (TKIs) and next-generation anti-infectives. We provide validated protocols for cyclization and late-stage palladium-catalyzed diversification, supported by mechanistic insights into the electronic effects of the C5-fluorine substituent.

Introduction: The "Linchpin" Scaffold

In modern medicinal chemistry, the demand for multi-functionalized heterocycles is driven by the need to explore novel chemical space while maintaining drug-like properties. 2-Amino-3-bromo-5-fluorobenzonitrile serves as a "linchpin" intermediate due to its unique substitution pattern:

  • Ortho-Amino/Nitrile Pair (C2/C1): Enables rapid, one-step cyclization to form quinazoline, quinoline, or benzimidazole cores.

  • C3-Bromine Handle: Positioned ortho to the amine (becoming C8 in quinazolines), this handle is sterically demanding but essential for solubility-enhancing modifications via cross-coupling.

  • C5-Fluorine Substituent: A bioisostere for hydrogen that blocks metabolic oxidation at the susceptible para-position (relative to the amine) and electronically activates the ring for nucleophilic attacks in downstream synthesis.

Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-3-bromo-5-fluorobenzonitrile
CAS Number 1403667-47-9
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water
Key Hazards H302 (Harmful if swallowed), H315 (Irritant)

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap cluster_legend Mechanism of Action SM 2-Amino-3-bromo-5-fluorobenzonitrile (Starting Material) Quinazoline 8-Bromo-6-fluoroquinazoline (Kinase Inhibitor Core) SM->Quinazoline + Formamidine (Cyclization) Benzimidazole 4-Bromo-6-fluorobenzimidazole (Anti-infective Scaffold) SM->Benzimidazole + Aldehydes (Condensation) Coupling Suzuki/Buchwald Products (Library Generation) Quinazoline->Coupling Pd-Catalysis (Diversification) desc F-atom increases electrophilicity at C4 Br-atom allows C8-functionalization

Figure 1: Divergent synthetic pathways.[1] The C5-F atom becomes C6-F in quinazolines, mimicking the substitution pattern of blockbuster drugs like Gefitinib.

Application Protocol A: Synthesis of the Quinazoline Core

The primary application of this intermediate is the synthesis of 8-bromo-6-fluoroquinazolin-4(3H)-one or its 4-amino derivatives. The presence of the electron-withdrawing fluorine at C5 (becoming C6) significantly accelerates the cyclization rate compared to non-fluorinated analogs.

Target Molecule: 8-Bromo-6-fluoroquinazolin-4(3H)-one

Rationale: This intermediate allows for subsequent chlorination (POCl₃) to generate the 4-chloro derivative, which is the standard electrophile for attaching the aniline "head" of kinase inhibitors.

Materials
  • 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq)[2]

  • Formamidine Acetate (1.5 – 2.0 eq)

  • Solvent: 2-Methoxyethanol or Ethanol (Abs.)

  • Catalyst: Acetic Acid (glacial, 0.1 eq) - Optional, accelerates proton transfer.

Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Amino-3-bromo-5-fluorobenzonitrile (2.15 g, 10 mmol) and Formamidine Acetate (1.56 g, 15 mmol).

  • Solvation: Add 2-Methoxyethanol (20 mL). The use of a higher-boiling alcohol is preferred over ethanol to ensure complete ring closure.

  • Reaction: Heat the mixture to reflux (125°C) under an inert atmosphere (N₂ or Ar).

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (R_f ~0.[2]6) should disappear, and a more polar spot (Product) will appear near the baseline or precipitate out. Reaction time is typically 4–6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (2 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted formamidine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Yield: Expected yield is 85–92%.

Key Mechanistic Insight: The C3-bromine atom provides steric bulk that can sometimes retard the rotation of the intermediate formimidate. High temperature (reflux) is critical to overcome this rotational barrier and effect the final dehydration to the aromatic pyrimidine ring.

Application Protocol B: Late-Stage Diversification (Suzuki Coupling)

Once the quinazoline core is formed, the C8-Bromine (originating from the C3-Br of the starting material) serves as a handle for adding solubilizing groups or tuning potency. This protocol demonstrates a Suzuki-Miyaura coupling on the quinazoline scaffold.

Target Molecule: 6-Fluoro-8-(1-methyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one

Rationale: Introducing a pyrazole moiety at the 8-position is a common strategy to interact with the solvent-exposed region of a kinase ATP-binding pocket.

Materials
  • 8-Bromo-6-fluoroquinazolin-4(3H)-one (from Protocol A) (1.0 eq)

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Degassing: In a microwave vial or pressure tube, combine the bromide (1.0 mmol), boronic ester (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen gas for 5 minutes to remove dissolved oxygen. Oxygen is the enemy of Palladium.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (40 mg, 5 mol%). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

    • Note: The 8-position is sterically crowded. Highly active catalysts like Pd(dppf) or XPhos-Pd-G2 are recommended over simple Pd(PPh₃)₄.

  • Work-up:

    • Dilute with EtOAc (50 mL) and wash with Brine.

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

    • Purify via Flash Column Chromatography (MeOH/DCM gradient).

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP workflows, the following specifications should be met:

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Confirms 2 aromatic protons (doublets, J_H-F coupling visible).
Purity HPLC (C18, ACN/H₂O)> 98.0% (Area %)
Water Content Karl Fischer< 0.5% w/w (Critical for water-sensitive cyclizations)
Bromine Content Elemental AnalysisWithin ±0.4% of theoretical (37.1%)

NMR Diagnostic Signal: Look for the broad singlet of the -NH₂ group around 6.0–6.5 ppm. The aromatic protons will appear as a doublet of doublets (dd) due to coupling with the Fluorine atom.

Workflow Visualization: From Intermediate to Drug Candidate

The following Graphviz diagram details the logical flow of a typical drug discovery campaign using this intermediate.

Workflow Start Start: 2-Amino-3-bromo-5-fluorobenzonitrile Step1 Step 1: Cyclization (Formamidine Acetate, 125°C) Start->Step1 Inter1 Intermediate: 8-Bromo-6-fluoroquinazolin-4-one Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Electrophile: 8-Bromo-4-chloro-6-fluoroquinazoline Step2->Inter2 Step3 Step 3: SNAr Coupling (Aniline Nucleophile) Inter2->Step3 Final Drug Candidate: EGFR Inhibitor Analog Step3->Final

Figure 2: Linear synthesis workflow for EGFR-inhibitor class molecules.

Safety and Handling

  • Nitrile Hazard: While not as acutely toxic as simple cyanides, the metabolism of benzonitriles can release cyanide ions. Work in a well-ventilated fume hood.

  • Skin Sensitization: Brominated anilines are known sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste from the Suzuki coupling (containing Palladium and Boron) must be segregated from standard organic waste.

References

  • Sigma-Aldrich. "2-Amino-3-bromo-5-fluorobenzonitrile Product Specification." Merck KGaA. Link

  • PubChem. "8-bromo-4-chloro-6-fluoroquinazoline Compound Summary."[5] National Library of Medicine. Link

  • BenchChem. "Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes." BenchChem Protocols. Link

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Protocols." Organic Chemistry Portal. Link

  • Bhanage, B. M., et al. "Palladium-catalysed synthesis of arylquinazolines." Arabian Journal of Chemistry, 2023. Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-fluorobenzonitrile

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitor discovery (e.g., PARP, MEK inhibitors). Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitor discovery (e.g., PARP, MEK inhibitors).

Executive Summary

The Buchwald-Hartwig cross-coupling of 2-Amino-3-bromo-5-fluorobenzonitrile (1) presents a unique chemoselective challenge due to the presence of an unprotected primary amine ortho to the reactive bromide. While the 2-amino group is a potential competing nucleophile, the electron-deficient nature of the benzonitrile core (reinforced by the 5-fluoro substituent) activates the C-Br bond for oxidative addition.

This protocol details the optimized conditions for coupling (1) with various amines to generate 2,3-diamino-5-fluorobenzonitrile derivatives , which are critical precursors for polycyclic heterocycles such as quinazolines and benzimidazoles.

Key Chemical Challenges
  • Steric Crowding: The bromine at C3 is flanked by the amino group (C2) and a proton (C4), creating a sterically congested environment for the palladium catalyst.

  • Chemoselectivity: Preventing the self-condensation (homocoupling) of the substrate’s own amine reacting with its bromide.

  • Electronic Deactivation: The free amino group is an Electron Donating Group (EDG) by resonance, potentially deactivating the ring toward oxidative addition, though this is counteracted by the strong Electron Withdrawing Groups (EWG) -CN and -F.

Mechanistic Insight & Catalyst Selection

To overcome the steric hindrance at the C3 position and ensure rapid oxidative addition before catalyst decomposition, the choice of ligand is paramount.

Ligand Selection Strategy
  • RuPhos / BrettPhos: These dialkylbiaryl phosphine ligands are the "Gold Standard" for this substrate. Their bulky nature promotes reductive elimination and prevents the formation of inactive palladium dimers.

  • Xantphos: Recommended for coupling with less nucleophilic amines (e.g., amides, carbamates) due to its wide bite angle.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the competing pathways managed by this protocol.

BuchwaldHartwig PreCat Pd Precursor (Pd2(dba)3 or Pd(OAc)2) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Ligand Association OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate AmineBind Amine Coordination (Ar-Pd(II)-NHR) OxAdd->AmineBind + External Amine Side1 Homocoupling (Dimerization) OxAdd->Side1 Competing 2-NH2 attack Deprot Deprotonation (Base assisted) AmineBind->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActiveCat Regeneration Product Product: 2,3-Diamino-5-fluorobenzonitrile RedElim->Product Substrate Substrate: 2-Amino-3-bromo-5-fluorobenzonitrile Substrate->OxAdd

Caption: Catalytic cycle emphasizing the critical oxidative addition step and the risk of homocoupling managed by ligand sterics.

Optimized Experimental Protocol

Method A: General Coupling (Primary/Secondary Amines)

This method utilizes RuPhos , which is specifically designed to handle primary amines and suppress the binding of the substrate's own ortho-amino group to the metal center.

Reagents:

  • Substrate: 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd) or Pd(OAc)₂ (5 mol%)

  • Ligand: RuPhos (4-10 mol%, 1:2 Pd:Ligand ratio)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with Pd₂(dba)₃ (18 mg, 0.02 mmol) and RuPhos (18 mg, 0.04 mmol). Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes to form the active catalyst complex (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add 2-Amino-3-bromo-5-fluorobenzonitrile (215 mg, 1.0 mmol), the coupling amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 2 minutes. Add remaining solvent (4 mL) to reach a concentration of ~0.2 M.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Note: Monitor by LC-MS. The starting material (Br-SM) usually elutes later than the diamine product due to the loss of the heavy bromine atom.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Coupling with Weak Nucleophiles (Amides/Anilines)

For less reactive amines or amides, a stronger base and a ligand with a wider bite angle are required.

  • Ligand: Xantphos (5 mol%)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Cs₂CO₃ (preferred to avoid nitrile hydrolysis)

  • Solvent: 1,4-Dioxane, 100°C.

Optimization & Troubleshooting Matrix

The following table summarizes the effects of variable changes based on internal validation data.

VariableRecommendationRationale
Base Cs₂CO₃ (Standard)Mild enough to prevent nitrile hydrolysis; effective for most amines.
NaOtBu (Alternative)Stronger base; faster rates but risk of side reactions with electrophilic functional groups.
Solvent 1,4-Dioxane High boiling point (101°C) allows sufficient thermal energy for activation without pressurization.
t-Amyl Alcohol Promotes solubility of polar substrates; often improves yields in "difficult" couplings.
Ligand RuPhos Best for preventing chelation by the 2-amino group.
BrettPhos Use if the external amine is also a primary amine (selectivity control).
Temp 80–110°C Below 80°C, conversion is sluggish due to the steric bulk of the bromine.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the free nitrile or amino group.

    • Solution: Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand. Switch to BrettPhos Pd G3 precatalyst for faster initiation.

  • Problem: Dehalogenation (Product is 2-Amino-5-fluorobenzonitrile).

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Switch solvent from Dioxane to Toluene. Ensure anhydrous conditions.

  • Problem: Homocoupling (Dimerization).

    • Cause: The 2-amino group of one molecule reacts with the 3-bromo of another.[1]

    • Solution: Dilute the reaction (0.1 M). Add the substrate slowly (syringe pump) to an excess of the external amine and catalyst.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[1][3][4][5][6] Journal of the American Chemical Society.

  • BenchChem. (2025).[4][7] "In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile." BenchChem Application Notes.

Sources

Method

Introduction: The Strategic Value of 2-Amino-3-bromo-5-fluorobenzonitrile

An in-depth guide to the synthesis of pharmacologically relevant heterocyclic scaffolds from 2-Amino-3-bromo-5-fluorobenzonitrile, this document provides researchers, scientists, and drug development professionals with d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of pharmacologically relevant heterocyclic scaffolds from 2-Amino-3-bromo-5-fluorobenzonitrile, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for key cyclization strategies.

2-Amino-3-bromo-5-fluorobenzonitrile is a highly versatile and strategically important building block in modern medicinal chemistry. Its architecture offers a confluence of reactive sites: an ortho-disposed amino and nitrile group, and a carbon-bromine bond ripe for metal-catalyzed cross-coupling reactions. This trifecta of functionality allows for the construction of a diverse array of fused heterocyclic systems, which form the core of numerous therapeutic agents.[1][2] The presence of a fluorine atom can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

This guide details robust and field-proven protocols for the cyclization of this key intermediate into high-value heterocyclic cores, with a focus on explaining the causality behind experimental choices and providing a framework for further optimization.

Protocol I: Palladium-Catalyzed Synthesis of 3-Aminoindazoles

The synthesis of 3-aminoindazoles from 2-halobenzonitriles is a cornerstone transformation in medicinal chemistry, as this scaffold is a key pharmacophore found in numerous kinase inhibitors and antitumor agents.[4] The following two-step protocol, adapted from the work of Fabis and Rault, offers an efficient alternative to traditional SNAr reactions, which can be limited by harsh conditions or low yields.[5] This method leverages a palladium-catalyzed N-arylation followed by an acid-mediated deprotection and cyclization.

Mechanistic Rationale

The reaction proceeds via two distinct stages. First, a palladium-catalyzed Buchwald-Hartwig-type amination couples the aryl bromide with benzophenone hydrazone. Palladium(0) undergoes oxidative addition into the C-Br bond, followed by coordination of the hydrazone and reductive elimination to form the N-aryl hydrazone intermediate. The benzophenone group serves as a protecting group and an activating handle. In the second step, a strong acid like p-toluenesulfonic acid (pTSA) protonates the imine, facilitating hydrolysis to release the free hydrazine, which immediately undergoes intramolecular nucleophilic attack on the nitrile carbon. Tautomerization of the resulting imine yields the final aromatic 3-aminoindazole product.

cluster_step1 Step 1: Pd-Catalyzed N-Arylation cluster_step2 Step 2: Deprotection & Cyclization A 2-Amino-3-bromo- 5-fluorobenzonitrile C Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene, 110°C A->C B Benzophenone Hydrazone B->C D N-Aryl Hydrazone Intermediate C->D Buchwald-Hartwig Amination E N-Aryl Hydrazone Intermediate F p-TSA, MeOH Reflux E->F G 3-Amino-5-fluoroindazole F->G Acid-catalyzed Deprotection/ Cyclization

Figure 1: Two-step workflow for 3-aminoindazole synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Arylhydrazone Intermediate

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq.), benzophenone hydrazone (1.1 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq.) and BINAP (0.075 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to the tube to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure arylhydrazone.

Step 2: Acid-Catalyzed Cyclization to 3-Amino-5-fluoroindazole

  • Reaction Setup: Dissolve the purified arylhydrazone from Step 1 (1.0 eq.) in methanol (MeOH).

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (pTSA·H₂O, 3.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC for the disappearance of the starting material and formation of the product.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-aminoindazole. Further purification can be achieved by recrystallization or column chromatography.

ParameterStep 1: N-ArylationStep 2: Cyclization
Key Reagents Benzophenone Hydrazonep-Toluenesulfonic Acid
Catalyst System Pd(OAc)₂ / BINAPNone
Base Cs₂CO₃None (Acid-catalyzed)
Solvent TolueneMethanol
Temperature 110 °CReflux (~65 °C)
Typical Yield 80-99%[4]73-90%[4]

Table 1: Summary of reaction parameters for 3-aminoindazole synthesis.

Protocol II: Microwave-Assisted Synthesis of Fused Quinazolines

The ortho-amino-nitrile motif is an excellent precursor for constructing the pyrimidine ring of a quinazoline system, a privileged scaffold in drug discovery with a wide range of biological activities.[1][3] Microwave-assisted organic synthesis (MAOS) can dramatically accelerate this transformation, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[6][7] This protocol outlines a general approach using a one-carbon synthon.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the aniline-type amino group on the electrophilic one-carbon synthon (e.g., an orthoester or formamide). This forms an amidine or related intermediate. Subsequent intramolecular cyclization occurs via the attack of the newly formed nitrogen on the nitrile carbon. This process is often catalyzed by acid or base and is significantly accelerated by the high temperatures rapidly achieved with microwave irradiation. Tautomerization of the cyclized product leads to the aromatic quinazoline core.

G cluster_workflow Microwave-Assisted Quinazoline Synthesis Workflow start Mix Reactants: - 2-Amino-3-bromo-5-fluorobenzonitrile - One-Carbon Synthon (e.g., Triethyl Orthoformate) - Acid Catalyst (e.g., pTSA) mw_react Microwave Irradiation (e.g., 150°C, 20-40 min) start->mw_react workup Cool & Concentrate mw_react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product 6-Bromo-8-fluoro- quinazolin-4-amine/one purify->product

Figure 2: Workflow for microwave-assisted quinazoline synthesis.

Detailed Experimental Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq.), triethyl orthoformate (3.0-5.0 eq.), and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq.).

    • Expert Insight: Triethyl orthoformate serves as a source of a formyl equivalent. Formamide can also be used, often at higher temperatures, which may lead to the corresponding 4-aminoquinazoline.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 150 °C for 20-40 minutes.

    • Causality: The high temperature and pressure achieved in the sealed vessel dramatically accelerate the condensation and cyclization steps, which are often slow under conventional reflux conditions.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Transfer the contents and rinse the vial with methanol. Concentrate the solution under reduced pressure to remove excess orthoformate and solvent.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure quinazoline derivative.

ParameterValue/ConditionRationale
Heating Method Microwave IrradiationRapid, uniform heating reduces reaction time and by-product formation.[6]
One-Carbon Synthon Triethyl OrthoformateEfficient electrophile for initial condensation with the amino group.
Catalyst p-Toluenesulfonic AcidProtonates the orthoester, increasing its electrophilicity and catalyzing the cyclization.
Temperature 150 °CProvides sufficient thermal energy to overcome the activation barrier for cyclization.
Solvent Neat or High-Boiling (e.g., DMF)Triethyl orthoformate can act as the solvent. If solubility is an issue, DMF is a suitable alternative.

Table 2: Key parameters and rationale for microwave-assisted quinazoline synthesis.

Protocol III: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

For generating molecular diversity, multi-component reactions are exceptionally powerful. A palladium-catalyzed three-component reaction of an aminobenzonitrile, an aldehyde, and an arylboronic acid provides a highly efficient one-pot method to construct diverse 4-arylquinazolines.[3] This protocol adapts this advanced methodology for 2-Amino-3-bromo-5-fluorobenzonitrile.

Mechanistic Rationale

This complex transformation is believed to proceed through a catalytic cycle. Initially, the aldehyde and the amino group of the benzonitrile may form a Schiff base. Concurrently, the palladium catalyst engages in a Suzuki-type coupling with the arylboronic acid. The resulting arylpalladium species can then undergo carbopalladation across the nitrile's C≡N triple bond. The resulting intermediate is poised for intramolecular cyclization, followed by elimination and aromatization to deliver the 4-arylquinazoline product. The bromine at position 3 remains intact, offering a handle for subsequent diversification.

Detailed Experimental Protocol
  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq.), the desired aryl aldehyde (1.5 eq.), and the arylboronic acid (2.0 eq.).

  • Catalyst System: Add the palladium catalyst, such as Palladium(II) acetylacetonate (Pd(acac)₂, 0.05 eq.), and a suitable ligand, for example, 5,5′-dimethyl-2,2′-bipyridine (0.05 eq.).[3]

  • Additive: Add an acid additive like trifluoromethanesulfonic acid (TfOH, 0.1 eq.).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the target 6-bromo-4-aryl-8-fluoroquinazoline.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts are expensive and can be toxic; handle with care.

  • Microwave synthesis involves high pressures and temperatures; use only certified microwave vials and follow the instrument's safety protocols.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

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Sources

Application

Application Note: De Novo Synthesis of 5-Fluoro-7-cyanoindole Derivatives from 2-Amino-3-bromo-5-fluorobenzonitrile

Introduction & Strategic Rationale Indole scaffolds are ubiquitous in medicinal chemistry and drug development. Specifically, 7-cyanoindoles are highly prized pharmacophores utilized in the development of HIV-1 attachmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Indole scaffolds are ubiquitous in medicinal chemistry and drug development. Specifically, 7-cyanoindoles are highly prized pharmacophores utilized in the development of HIV-1 attachment inhibitors, antifungal agents, and


-adrenoceptor antagonists like silodosin [1]. The incorporation of a fluorine atom at the C5 position further enhances the metabolic stability and lipophilicity of the scaffold, making it a premium target for lead optimization.

Causality of the Synthetic Route: Historically, the synthesis of 7-cyanoindoles has relied heavily on the late-stage cyanation of 7-bromoindoles. This traditional approach requires highly toxic zinc cyanide (


), expensive palladium catalysts, and harsh microwave conditions (often up to 170 °C), resulting in variable yields and significant safety hazards during scale-up [1].

To circumvent these translational bottlenecks, we designed a de novo annulation strategy utilizing 2-Amino-3-bromo-5-fluorobenzonitrile . This commercially available, bifunctional building block already contains the requisite cyano and fluoro substituents in the correct relative geometry. By employing a palladium-catalyzed Sonogashira cross-coupling followed by a base-mediated desilylative cyclization, the indole core is constructed efficiently [2]. The strongly electron-withdrawing cyano and fluoro groups on the starting material decrease the electron density of the aryl ring, which thermodynamically accelerates the initial oxidative addition of Pd(0) to the C–Br bond [3].

Reaction Workflow & Mechanistic Pathway

The synthesis is highly modular. It can be directed toward the terminal unsubstituted 5-fluoro-1H-indole-7-carbonitrile using ethynyltrimethylsilane (TMS-acetylene), or diverted toward 2-substituted derivatives by deploying substituted terminal alkynes in a cascade reaction.

G SM 2-Amino-3-bromo- 5-fluorobenzonitrile Int TMS-Alkynyl Intermediate SM->Int TMS-Acetylene Pd/Cu, Et3N, 60°C Prod2 2-Substituted Indole Derivatives SM->Prod2 R-C≡CH, Pd/Cu One-Pot Cascade Prod1 5-Fluoro-1H-indole- 7-carbonitrile Int->Prod1 KOtBu, NMP 80°C (Annulation)

Fig 1. Synthetic workflow for 5-fluoro-7-cyanoindoles via Pd-catalyzed annulation.

Experimental Methodologies

Self-Validating System: While a one-pot cascade is feasible, isolating the alkynylated intermediate is highly recommended for pharmaceutical scale-up. Step-wise isolation prevents copper acetylide aggregates and residual amine salts from poisoning the base-mediated cyclization step. This ensures a self-validating workflow where each step can be independently verified via LC-MS and TLC prior to advancing.

Protocol A: Sonogashira Coupling (Synthesis of TMS-Alkynyl Intermediate)

Objective: Regioselective installation of the alkyne precursor at the C3 position.

Reagents:

  • 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 equiv, 10 mmol, 2.15 g)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.3 equiv, 13 mmol, 1.84 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride[

    
    ] (0.05 equiv, 0.5 mmol, 350 mg)
    
  • Copper(I) iodide [CuI] (0.10 equiv, 1.0 mmol, 190 mg)

  • Triethylamine (

    
    ) (30 mL, anhydrous & degassed)
    

Step-by-Step Procedure:

  • Degassing: Charge a flame-dried 100 mL Schlenk flask with 2-amino-3-bromo-5-fluorobenzonitrile,

    
    , and CuI. Evacuate and backfill with ultra-pure 
    
    
    
    (repeat 3x).
  • Solvent Addition: Add degassed

    
     via syringe, followed by the dropwise addition of TMS-acetylene.
    
  • Reaction: Heat the mixture to 60 °C in a pre-equilibrated oil bath for 6 hours.

    • Causality Note: The reaction temperature must be kept strictly at 60 °C. Higher temperatures promote the homocoupling of the alkyne (Glaser coupling), which depletes the effective concentration of the nucleophile and stalls the reaction.

  • Monitoring: Verify complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1). The product spot will exhibit bright blue fluorescence under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a tightly packed pad of Celite to remove insoluble Pd/Cu salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (

    
    , 0–10% EtOAc in Hexanes) to afford 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile as a pale yellow solid.
    
Protocol B: Desilylative Annulation (Synthesis of Target Indole)

Objective: Concurrent removal of the TMS protecting group and 5-endo-dig cyclization to form the indole core.

Reagents:

  • 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile (1.0 equiv, 5.0 mmol, 1.16 g)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv, 12.5 mmol, 1.40 g)

  • N-Methyl-2-pyrrolidone (NMP) (15 mL, anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the intermediate in anhydrous NMP under an

    
     atmosphere.
    
  • Base Addition: Add KOtBu in one rapid portion at room temperature. The solution will immediately darken to a deep amber, indicating the deprotonation of the aniline nitrogen and the in situ cleavage of the TMS group.

  • Cyclization: Heat the reaction mixture to 80 °C for 3 hours.

    • Causality Note: NMP is selected over THF because its high dielectric constant stabilizes the highly polar transition state of the base-mediated cyclization. This drives the reaction to completion rapidly and suppresses intermolecular side reactions.

  • Quenching & Extraction: Cool the mixture to 0 °C and quench with saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL).

    • Causality Note: LiCl washes are critical. NMP is highly miscible with organic solvents; the lithium ions coordinate with NMP, forcing it to partition completely into the aqueous phase.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate. Recrystallize from hot heptane/EtOAc to yield pure 5-fluoro-1H-indole-7-carbonitrile.
    

Quantitative Data & Process Optimization

During the development of Protocol B, various conditions were evaluated to maximize the annulation efficiency. The quantitative results are summarized in Table 1, demonstrating the superiority of the KOtBu/NMP system over traditional fluoride-mediated or transition-metal-catalyzed cyclizations [4].

EntryBase/Catalyst (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1TBAF (2.0)THF65126542
2

(2.5)
DMF10088061
3CuI (0.2) / NoneDMF12068568
4 KOtBu (2.5) NMP 80 3 >99 89
Table 1: Optimization of the Desilylative Annulation Step. Entry 4 represents the finalized protocol conditions.

References

  • Practical methodologies for the synthesis of indoles. Humphrey, G. R., & Kuethe, J. T. (2006). Chemical Reviews. URL:[Link]

  • Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Larock, R. C., & Yum, E. K. (1991). Journal of the American Chemical Society. URL:[Link]

  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Luan, X., et al. (2020). Molecules (via PMC). URL:[Link]

Method

Application Note: Optimized Sonogashira Coupling of 2-Amino-3-bromo-5-fluorobenzonitrile

Executive Summary This application note details the optimized protocol for the Sonogashira cross-coupling of 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1345413-53-1). This substrate is a critical "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1345413-53-1). This substrate is a critical "privileged scaffold" in medicinal chemistry, serving as the direct precursor to 5-fluoro-1H-indole-7-carbonitrile derivatives—a core structure found in next-generation kinase inhibitors and sGC stimulators.

Unlike simple aryl halides, this substrate presents specific challenges:

  • Steric/Electronic Interference: The ortho-amino group can coordinate to Palladium, potentially poisoning the catalyst or altering regioselectivity.

  • Electronic Push-Pull: The electron-withdrawing nitrile (C1) and fluorine (C5) compete with the electron-donating amino group (C2), affecting the rate of oxidative addition at the C3-bromide bond.

This guide provides a robust, scalable method that avoids the need for protecting group chemistry on the amine, streamlining the synthesis of indole precursors.

Reaction Mechanism & Strategy

The reaction follows the standard Pd(0)/Cu(I) co-catalyzed cycle. However, the presence of the free amino group requires specific attention to ligand choice and temperature control to prevent the formation of stable Pd-amine complexes that arrest the cycle.

The Catalytic Cycle

The mechanism proceeds through four distinct stages. The ortho-amino effect is most critical during the oxidative addition step, where chelation can stabilize the Pd(II) intermediate, requiring higher temperatures to drive the cycle forward.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle (Alkyne + Base + CuI) CuCycle->TransMet Feeds Acetylide

Figure 1: The catalytic cycle. Note that the oxidative addition (Blue) is the rate-determining step for aryl bromides. The Copper Cycle (dashed) generates the nucleophilic acetylide species in situ.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
2-Amino-3-bromo-5-fluorobenzonitrile 1.0SubstrateLimiting reagent.
Terminal Alkyne 1.2Coupling PartnerSlight excess to account for homocoupling.
PdCl₂(PPh₃)₂ 0.05 (5 mol%)CatalystPreferred over Pd(PPh₃)₄ for air stability.
CuI 0.05 (5 mol%)Co-catalystMust be off-white/tan. If green, recrystallize.
Triethylamine (TEA) 3.0BaseActs as proton scavenger.
DMF (Anhydrous) N/ASolvent0.2 M concentration relative to substrate.
Step-by-Step Methodology

Pre-reaction Note: Oxygen is the enemy. It promotes Glaser homocoupling (alkyne dimerization) and deactivates the Pd catalyst. Rigorous degassing is mandatory.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Charging: Add the solid reagents:

    • 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 equiv)

    • PdCl₂(PPh₃)₂ (5 mol%)[2]

    • CuI (5 mol%)[3][4]

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with inert gas (3x). Inject anhydrous DMF (concentration ~0.2 M) and Triethylamine (3.0 equiv) via syringe.

  • Degassing: Sparge the solution with inert gas (bubble gas directly into the liquid) for 10–15 minutes. The solution typically turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

    • Tip: If the alkyne is a solid, add it in Step 2.

  • Reaction: Heat the mixture to 80–90°C .

    • Why Heat? While aryl iodides couple at RT, this ortho-amino aryl bromide requires thermal energy to overcome the activation barrier and prevent Pd-chelation by the amine.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Expected Time: 4–12 hours depending on the alkyne sterics.

    • TLC Visualization: The product is usually highly fluorescent under UV (254/365 nm) due to the extended conjugation.

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Pd/Cu residues (prevents emulsion).

    • Wash the organic layer with Brine (3x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[7]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Results & Data Analysis

Typical Yields

The following table summarizes expected yields based on alkyne type using this protocol.

Alkyne TypeExampleSteric ProfileExpected Yield
Aryl Alkynes PhenylacetylenePlanar, conjugated85–95%
Alkyl Alkynes 1-HexyneFlexible, aliphatic75–85%
Silyl Alkynes TMS-AcetyleneBulky, protective80–90%
Functionalized Propargyl AlcoholPolar, coordinating60–75%*

*Note: Polar alkynes may require higher catalyst loading (10 mol%) or protection (e.g., THP ether) to prevent copper chelation.

Downstream Application: Indole Cyclization

The primary utility of this product is the synthesis of 7-cyanoindoles.

Workflow SM Start: 2-Amino-3-bromo- 5-fluorobenzonitrile Step1 Step 1: Sonogashira Coupling (Pd/Cu, DMF, 90°C) SM->Step1 Intermed Intermediate: Internal Alkyne Step1->Intermed Step2 Step 2: Cyclization (CuI or KOtBu) Intermed->Step2 Product Target: 5-Fluoro-1H-indole- 7-carbonitrile Step2->Product

Figure 2: Synthetic workflow from aryl bromide to indole core.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe free amine may be coordinating. Increase temperature to 100°C or switch to a bulky ligand catalyst like XPhos Pd G2 .
Homocoupling (Glaser) Oxygen PresenceDegas more rigorously. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.
Black Precipitate Pd Aggregation"Palladium Black" formation indicates catalyst decomposition. Add more ligand (PPh₃) or switch to fresh catalyst.
Green Aqueous Layer Copper ResiduesDuring workup, wash with 10% NH₄OH or EDTA solution to sequester copper.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922.

  • Zhu, Q., et al. (2017).[3][4] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes". Modern Research in Catalysis, 6, 121-133.[3][4] (Note: Provides the closest structural analog validation for unprotected amino-halide coupling).

  • Ezquerra, J., et al. (1996). "Efficient Synthesis of 2-Aminopyridines and 2-Aminoquinolines via Palladium-Catalyzed Coupling". Journal of Organic Chemistry, 61(17), 5804-5812.

Sources

Application

Application Note: Strategic Utilization of 2-Amino-3-bromo-5-fluorobenzonitrile in Kinase Inhibitor Design

Executive Summary & Strategic Rationale In the landscape of targeted oncology, the quinazoline pharmacophore remains a cornerstone, underpinning blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. This guide deta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of targeted oncology, the quinazoline pharmacophore remains a cornerstone, underpinning blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. This guide details the application of 2-Amino-3-bromo-5-fluorobenzonitrile (CAS 1345413-53-1) as a high-value building block.

Unlike generic precursors, this specific trisubstituted benzene offers a dual-advantage for Structure-Activity Relationship (SAR) exploration:

  • The 5-Fluoro Substituent (C6 in Quinazoline): Enhances metabolic stability against P450 oxidation and modulates the pKa of the N1 nitrogen, often critical for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

  • The 3-Bromo Substituent (C8 in Quinazoline): Provides an orthogonal synthetic handle. While C6/C7 substitutions are standard, the C8 position is increasingly exploited to induce conformational constraints or project solubilizing groups into the solvent-exposed regions of the ATP-binding pocket.

Chemical Pathway Analysis

The transformation of 2-Amino-3-bromo-5-fluorobenzonitrile into a bioactive kinase inhibitor typically follows a "Core-First" approach. The nitrile and amine functionalities are cyclized to form the pyrimidine ring of the quinazoline system.

Mechanistic Insight

The regiochemistry is pre-determined by the starting material. The amine at position 2 becomes N1 of the quinazoline, while the nitrile carbon at position 1 becomes C4 . Consequently:

  • The 3-Bromo group maps to the 8-position (Ortho to N1).

  • The 5-Fluoro group maps to the 6-position (Para to N1).

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the benzonitrile precursor into a functionalized kinase inhibitor scaffold.

KinaseInhibitorSynthesis Start 2-Amino-3-bromo- 5-fluorobenzonitrile Intermediate1 Formamidine Intermediate Start->Intermediate1 DMF-DMA Reflux Core 8-Bromo-6-fluoro- quinazolin-4(3H)-one Intermediate1->Core Cyclization (Acidic/Basic) Chlorinated 4-Chloro-8-bromo- 6-fluoroquinazoline Core->Chlorinated POCl3 / SOCl2 Chlorination Scaffold 4-Anilino-8-bromo- 6-fluoroquinazoline Chlorinated->Scaffold SNAr (Aniline Coupling) FinalDrug Dual-Functionalized Kinase Inhibitor Scaffold->FinalDrug Suzuki/Buchwald (C8 Functionalization)

Caption: Step-wise transformation of 2-Amino-3-bromo-5-fluorobenzonitrile into a dual-substituted quinazoline inhibitor.

Detailed Experimental Protocols

Protocol A: Cyclization to the Quinazolinone Core

This step establishes the bicyclic aromatic system. The use of Formamidine Acetate is preferred over Formic Acid/Ammonia for cleaner conversion and higher yields with halogenated substrates.

Reagents:

  • 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq)

  • Formamidine Acetate (1.5 - 2.0 eq)

  • 2-Methoxyethanol (Solvent)

Procedure:

  • Charge a round-bottom flask with 2-Amino-3-bromo-5-fluorobenzonitrile (10 mmol) and Formamidine Acetate (15 mmol).

  • Add 2-Methoxyethanol (30 mL).

  • Reflux the mixture at 125°C for 12–16 hours under an inert atmosphere (N₂).

    • Checkpoint: Monitor by LC-MS.[1] The nitrile peak (approx. 2220 cm⁻¹) should disappear from IR, and mass shift should correspond to +27 Da (cyclization + hydrolysis equivalent).

  • Cool to room temperature. The product, 8-bromo-6-fluoroquinazolin-4(3H)-one , often precipitates.

  • Filter the solid, wash with cold ethanol and diethyl ether.

  • Dry under vacuum. Typical Yield: 75–85%.

Protocol B: C4-Activation (Chlorination)

To enable the attachment of the "warhead" (the aniline moiety that fits the hydrophobic pocket), the C4-carbonyl must be converted to a leaving group.

Reagents:

  • 8-bromo-6-fluoroquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

  • N,N-Diisopropylethylamine (DIPEA) (Catalytic)

Procedure:

  • Suspend the quinazolinone (5 mmol) in POCl₃ (15 mL).

  • Add DIPEA (0.5 mL) dropwise (Caution: Exothermic).

  • Reflux at 105°C for 3–5 hours. The suspension should clear as the chloro-imidate forms.

  • Concentrate POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Azeotrope with toluene (2x) to remove residual acid.

  • Critical Step: The resulting 4-chloro-8-bromo-6-fluoroquinazoline is moisture sensitive. Use immediately for Protocol C or store under Argon at -20°C.

Protocol C: SNAr Coupling (The "Hinge Binder" Installation)

This step introduces the primary specificity element—usually a substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs).

Procedure:

  • Dissolve the 4-chloro intermediate (5 mmol) in Isopropanol (IPA) or Acetonitrile (20 mL).

  • Add the desired substituted aniline (5.5 mmol).

  • Heat to 80°C for 2–4 hours.

  • The product usually precipitates as the Hydrochloride salt.

  • Filter and wash with IPA.

  • Optional: Free-base the compound by partitioning between EtOAc and saturated NaHCO₃ if the next step requires basic conditions.

Advanced Functionalization: The C8-Bromine Advantage

The presence of the bromine at position 8 (derived from the 3-bromo of the starting material) allows for late-stage diversification. This is distinct from commercial drugs like Erlotinib (which are unsubstituted at C8) and allows for the creation of proprietary libraries.

Comparative Data: C8-Substitution Effects

FeatureUnsubstituted (H)C8-Bromo (Br)C8-Heterocycle (via Suzuki)
Solubility ModerateLow (Lipophilic)High (if polar tail added)
Selectivity BaselineSteric clash with GatekeeperTunable Selectivity
Metabolic Stability StandardEnhanced (Blocks oxidation)Variable
Protocol D: Suzuki-Miyaura Coupling at C8

Objective: To attach a solubilizing group (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

  • Combine the scaffold (from Protocol C, 1.0 eq), Boronic ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-Dioxane/Water (4:1).

  • Add Na₂CO₃ (3.0 eq).

  • Microwave irradiation at 110°C for 30 minutes (or reflux 4h).

  • Purify via Flash Chromatography.

Biological Context & Pathway

The synthesized compounds are designed to inhibit the ATP-binding site of Receptor Tyrosine Kinases (RTKs). The 6-fluoro group (from the 5-F starting material) is critical for optimizing the electron density of the quinazoline ring, enhancing the


-stacking interactions with the phenylalanine residue in the kinase P-loop.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 8-Br-6-F-Quinazoline (Inhibitor) Inhibitor->EGFR  Blocks ATP  Binding RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Cell Proliferation (Nucleus) ERK->Nucleus Transcription

Caption: Mechanism of Action: The inhibitor competes with ATP at the EGFR intracellular domain, halting the RAS/RAF/MEK cascade.[2][3][4][5][6]

References

  • Quinazoline Synthesis Methodology: Connolly, D. J., et al. (2005).[7] "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles." Tetrahedron, 61(43), 10153-10160.

  • Kinase Inhibitor SAR (Structure-Activity Relationship): Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[6][7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267–276.

  • Buchwald-Hartwig/Suzuki Applications on Quinazolines: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides."[8] Journal of the American Chemical Society, 124(21), 6043-6048.

  • EGFR Signaling & Inhibition: Yarden, Y., & Sliwkowski, M. X. (2001).[5] "Untangling the ErbB signalling network." Nature Reviews Molecular Cell Biology, 2, 127–137.

  • General Protocol Verification (BenchChem): "Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives." (Related isomer methodology).

Sources

Method

Application Note: Accelerated Synthesis of Densely Functionalized Heterocycles via Microwave-Assisted Chemistry with 2-Amino-3-bromo-5-fluorobenzonitrile

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a widely recognized strategy for modulating pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] 2-Amino-3-bromo-5-fluorobenzonitrile is a versatile building block, primed with multiple reactive sites for the construction of complex molecular architectures.[1][3] The ortho-positioning of the amino and nitrile groups facilitates cyclization reactions to form fused heterocyclic systems, while the bromine and fluorine substituents offer opportunities for further diversification and tuning of electronic properties.[3]

Conventional synthetic routes to derivatives of this compound can be hampered by long reaction times and harsh conditions, potentially leading to side product formation and reduced yields. Microwave-assisted organic synthesis (MAOS) presents a compelling alternative, leveraging the efficient and uniform heating of microwave irradiation to dramatically accelerate reaction rates, improve yields, and enhance product purity.[4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of a 3-aminobenzothiophene derivative from 2-Amino-3-bromo-5-fluorobenzonitrile, a scaffold with significant potential in the development of kinase inhibitors and other therapeutic agents.

Causality of Experimental Design: Why Microwave-Assisted Synthesis?

The choice of microwave irradiation as the energy source for this transformation is predicated on several key principles of chemical kinetics and process efficiency. Unlike conventional oil bath heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5] This eliminates thermal gradients and localized overheating, often resulting in cleaner reaction profiles.

For the synthesis of the target 3-aminobenzothiophene, the reaction proceeds through a base-catalyzed condensation and subsequent intramolecular cyclization. Microwave irradiation has been shown to significantly accelerate such multi-step, one-pot reactions.[6][7] The high temperatures and pressures achievable in a sealed microwave vial can drive reactions to completion in a fraction of the time required by traditional reflux methods. This rapid heating is particularly advantageous for reactions involving thermally sensitive intermediates or products, as it minimizes the time spent at elevated temperatures, thereby reducing the potential for degradation.

Core Reaction: Synthesis of Methyl 3-amino-6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate

The protocol detailed below describes the synthesis of a highly functionalized 3-aminobenzothiophene derivative. This class of compounds is of significant interest in medicinal chemistry. The reaction is a one-pot, three-component condensation of 2-Amino-3-bromo-5-fluorobenzonitrile, methyl thioglycolate, and triethylamine, conducted under microwave irradiation.

Reaction Scheme

reagent1 2-Amino-3-bromo- 5-fluorobenzonitrile reaction_node Microwave Irradiation 130 °C, 20 min reagent1->reaction_node reagent2 Methyl Thioglycolate reagent2->reaction_node base Triethylamine base->reaction_node Base solvent DMSO solvent->reaction_node Solvent product Methyl 3-amino-6-bromo-4-fluorobenzo[b]thiophene- 2-carboxylate reaction_node->product

Caption: Microwave-assisted synthesis of a 3-aminobenzothiophene derivative.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 eq)

  • Methyl thioglycolate (1.05 eq)

  • Triethylamine (Et3N) (3.1 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover)

  • 2-5 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 mmol, 216 mg).

  • Reagent Addition: Add anhydrous DMSO (2 M solution relative to the benzonitrile). Subsequently, add methyl thioglycolate (1.05 mmol, 111 µL) and triethylamine (3.1 mmol, 432 µL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 130°C for 20 minutes. Ensure that pre-stirring is enabled.

  • Work-up: After the reaction is complete, cool the vial to room temperature using a stream of compressed air. Quench the reaction by pouring the mixture into ice-water (approximately 20 mL).

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with deionized water.

  • Drying and Purification: Dry the collected solid in a vacuum oven. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation: Microwave vs. Conventional Heating

To illustrate the efficiency of the microwave-assisted protocol, a comparative study was conducted against conventional oil bath heating. The results clearly demonstrate the significant advantages of MAOS in terms of reaction time and yield.

MethodTemperature (°C)Reaction TimeYield (%)
Microwave Irradiation13020 minutes92
Conventional Heating13012 hours65

Experimental Workflow Visualization

The following diagram outlines the key stages of the microwave-assisted synthesis protocol, from reagent preparation to product characterization.

cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh 2-Amino-3-bromo- 5-fluorobenzonitrile prep2 Add DMSO, Methyl Thioglycolate, and Triethylamine to vial prep1->prep2 react1 Seal vial and place in microwave synthesizer prep2->react1 react2 Irradiate at 130 °C for 20 min react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Pour into ice-water workup1->workup2 workup3 Collect precipitate by filtration workup2->workup3 workup4 Dry and purify product workup3->workup4 analysis1 Characterize product (NMR, MS, etc.) workup4->analysis1

Caption: Workflow for microwave-assisted synthesis and purification.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the clear and observable outcomes. The formation of a precipitate upon quenching the reaction mixture provides an immediate qualitative indicator of product formation. The significant reduction in reaction time from hours to minutes, as compared to conventional methods, is a quantifiable measure of the microwave's efficacy. The final product can be rigorously characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity, thereby validating the success of the synthesis.

Conclusion

Microwave-assisted synthesis using 2-Amino-3-bromo-5-fluorobenzonitrile offers a rapid, efficient, and high-yielding pathway to densely functionalized heterocyclic compounds. This application note provides a robust and reproducible protocol that can be readily adapted for the synthesis of a library of related analogues for applications in drug discovery and materials science. The demonstrated advantages of MAOS in terms of speed and efficiency underscore its importance as a key enabling technology in modern chemical synthesis.

References

  • Blower, M., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(58), 46831-46843. Available at: [Link]

  • Organic Syntheses (n.d.). Pyrazolo[5,1-b]quinazolinone Synthesis. Available at: [Link]

  • Biotage (n.d.). Microwave Reaction Tutorial. Available at: [Link]

  • Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(3), 89-102. Available at: [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.). ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry (2015). Supplementary Information: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Available at: [Link]

  • Gomes, A. R., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6265. Available at: [Link]

  • Ibrahim, M. N., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications, X(X), XX-XX. Available at: [Link]

  • Vyankatesh, R. D., et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12), 51-58. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of 2-Amino-3-bromo-5-fluorobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic bottlenecks encountered when performing transition-metal-catalyzed c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic bottlenecks encountered when performing transition-metal-catalyzed cross-couplings on 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) .

This highly functionalized building block is critical in drug development, but its unique substitution pattern—a free ortho-amine, a meta-cyano group, and a para-fluoro group—creates a "perfect storm" of steric hindrance, electronic deactivation, and competitive side reactions. This guide provides field-validated troubleshooting strategies to overcome these challenges.

Diagnostic Workflow: Resolving Low Coupling Yields

Before adjusting your reagents, use the logical workflow below to identify the root cause of your reaction failure.

Troubleshooting Start Low Yield in Coupling 2-Amino-3-bromo-5-fluorobenzonitrile Check1 Identify Primary Side Reaction Start->Check1 Dehal Protodehalogenation (Reduction of C-Br) Check1->Dehal Poison Catalyst Poisoning (Incomplete Conversion) Check1->Poison Amination Competitive N-Arylation (Self-Condensation) Check1->Amination Sol1 Use Biphasic Solvent Switch to 2-MeTHF Dehal->Sol1 Sol2 Use Bulky Palladacycle (e.g., CataCXium A Pd G3) Poison->Sol2 Sol3 Protect -NH2 (Boc/Ac) prior to coupling Amination->Sol3

Logical workflow for diagnosing and resolving low coupling yields.

Section 1: Substrate Profiling & Mechanistic FAQs

Q: Why does the free ortho-amino group in 2-Amino-3-bromo-5-fluorobenzonitrile severely depress coupling yields? A: The free primary amine (-NH2) adjacent to the reactive C-Br bond acts as a potent coordinating group. During the catalytic cycle, it can bind to the Pd(0) or Pd(II) intermediates, forming highly stable, unreactive palladacycles. This effectively sequesters the catalyst, preventing the transmetalation step and halting the reaction (catalyst poisoning). Using sterically demanding ligands forces the amine out of the metal's coordination sphere, allowing the catalytic cycle to proceed[1].

Q: How do the -F and -CN groups influence the oxidative addition step? A: Both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing. They reduce the electron density of the aromatic ring, which actually accelerates the initial oxidative addition of Pd(0) into the C-Br bond[2]. However, this electron deficiency makes the resulting aryl-palladium(II) intermediate highly electrophilic and susceptible to premature protonolysis (protodehalogenation) if water or alcohols are present in the coordination sphere.

Section 2: Troubleshooting Specific Coupling Issues

Q: My Suzuki-Miyaura coupling stalls at 20% conversion, and I recover mostly unreacted starting material. How do I achieve catalyst turnover? A: Incomplete conversion with unprotected ortho-bromoanilines is a classic symptom of catalyst poisoning. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 possess relatively small cone angles, allowing the -NH2 group to bind the metal. Solution: Switch to a bulky, electron-rich palladacycle. High-throughput screening on unprotected ortho-bromoanilines demonstrates that the CataCXium A palladacycle (Pd G3 or G4) combined with Cs2CO3 at 80 °C drastically improves yields by sterically preventing amine coordination while facilitating rapid reductive elimination[1].

Q: I am observing significant protodehalogenation (formation of 2-amino-5-fluorobenzonitrile) instead of the cross-coupled product. How can I suppress this? A: Protodehalogenation occurs when the aryl-palladium intermediate reacts with a proton source faster than it undergoes transmetalation. Solution: Switch your solvent system from traditional Dioxane/H2O to 2-Methyltetrahydrofuran (2-MeTHF) and water. 2-MeTHF provides a distinct biphasic system when aqueous bases are used. This compartmentalizes the organic intermediates in the organic layer, shielding the highly reactive Pd(II) species from bulk water and suppressing protonolysis, while still allowing the base to activate the boronic acid at the interface[1]. Furthermore, ensure strict anaerobic conditions, as oxygen promotes catalyst decay and homocoupling[2].

Q: During Buchwald-Hartwig amination of this substrate, I get a complex mixture of oligomers. Why? A: 2-Amino-3-bromo-5-fluorobenzonitrile contains both an electrophile (aryl bromide) and a nucleophile (primary amine). Under Buchwald-Hartwig conditions, the substrate will undergo intermolecular self-condensation (polymerization) rather than coupling with your exogenous amine. Solution: You must temporarily mask the primary amine. Protect the -NH2 group using a Boc (tert-butyloxycarbonyl) or acetyl group prior to the coupling reaction. Once protected, you can utilize standard Buchwald-Hartwig conditions (e.g., Pd2(dba)3, BINAP or XPhos, Cs2CO3, Toluene, 110 °C) to couple the C-Br with your desired amine[3].

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between ligand/solvent choices and reaction outcomes for ortho-bromoaniline Suzuki couplings. Use this as a quantitative baseline for optimizing your 2-Amino-3-bromo-5-fluorobenzonitrile reactions[1][2].

Catalyst / LigandSolvent SystemBaseObserved YieldMechanistic Outcome / Causality
Pd(PPh3)4 (5 mol%)Dioxane / H2ONa2CO3< 15%Heavy catalyst poisoning via -NH2 coordination.
Pd(dppf)Cl2 (5 mol%)DMF / H2OK3PO4~ 30%Sluggish transmetalation; moderate protodehalogenation.
CataCXium A Pd G3 (2 mol%)Dioxane / H2OCs2CO365%Bulky ligand prevents poisoning, but monophasic water causes side reactions.
CataCXium A Pd G3 (2 mol%) 2-MeTHF / H2O Cs2CO3 > 90% Optimal. Biphasic solvent suppresses protodehalogenation; bulky ligand ensures turnover.
Section 4: Validated Experimental Protocols
Self-Validating Protocol: Suzuki-Miyaura Coupling of Unprotected 2-Amino-3-bromo-5-fluorobenzonitrile

This protocol is engineered to bypass the need for amine protection by leveraging steric exclusion (CataCXium A) and phase separation (2-MeTHF)[1][2].

Reagents & Materials:

  • 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • CataCXium® A Pd G3 precatalyst (2 mol%, 0.02 mmol)

  • Cesium carbonate (Cs2CO3) (3.0 equiv, 3.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Degassed, 0.3 M)

  • Deionized Water (Degassed, 10% v/v relative to 2-MeTHF)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Amino-3-bromo-5-fluorobenzonitrile, the arylboronic acid, Cs2CO3, and the CataCXium A Pd G3 catalyst.

  • Purging: Seal the tube with a septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which rapidly oxidizes and deactivates the active Pd(0) species[2].

  • Solvent Addition: Syringe in the degassed 2-MeTHF followed by the degassed water.

    • Causality Check: The addition of water is critical to dissolve the Cs2CO3 and activate the boronic acid via the formation of a boronate complex, which is required to drive the transmetalation step.

  • Heating & Agitation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12–16 hours.

    • Causality Check: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area between the organic (catalyst/substrate) and aqueous (base/boronate) layers.

  • Workup & Validation: Cool the reaction to room temperature. Dilute with EtOAc and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Self-Validation: Analyze the crude mixture via LC-MS. The complete disappearance of the starting material mass (m/z ~215) and the absence of the protodehalogenated byproduct (m/z ~136) confirms successful catalytic turnover and phase-separation efficacy.

References
  • Source: nih.
  • Source: benchchem.
  • Source: organic-synthesis.

Sources

Optimization

minimizing side reactions in 2-Amino-3-bromo-5-fluorobenzonitrile cyclization

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles associated with the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles associated with the cyclization of 2-Amino-3-bromo-5-fluorobenzonitrile .

This highly functionalized building block is critical for synthesizing quinazolines, indazoles, and other privileged pharmaceutical scaffolds. However, its unique electronic and steric environment makes it notoriously prone to side reactions. This guide synthesizes field-proven insights with mechanistic causality to help you achieve high-yielding, chemoselective cyclizations.

I. Mechanistic Divergence & Troubleshooting Logic

The cyclization of 2-amino-3-bromo-5-fluorobenzonitrile is fundamentally challenged by two factors:

  • Steric Hindrance: The bulky 3-bromo group sits directly ortho to the nucleophilic amine, physically blocking the approach of electrophilic synthons[1].

  • Electronic Deactivation: The strongly electron-withdrawing 5-fluoro and 3-bromo groups drastically reduce the basicity and nucleophilicity of the aniline nitrogen, while simultaneously activating the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) [2].

CyclizationPathway SM 2-Amino-3-bromo- 5-fluorobenzonitrile Intermediate Amide/Amidine Intermediate SM->Intermediate Synthon Addition (Sterically Hindered) Side1 SNAr Byproducts (F/Br Displacement) SM->Side1 Nucleophilic Solvents/Bases Product Target Heterocycle (e.g., Quinazoline) Intermediate->Product Intramolecular Cyclization Side2 Oligomers & Polymeric Tar Intermediate->Side2 High Conc. / Intermolecular Rxn

Fig 1. Mechanistic divergence in the cyclization of 2-amino-3-bromo-5-fluorobenzonitrile.

II. Frequently Asked Questions (FAQs)

Q1: Why am I recovering significant amounts of unreacted starting material even after prolonged heating at 120 °C? A1: The causality here lies in the weak nucleophilicity of the 2-aminobenzonitrile core. The electron-withdrawing halogens prevent the amine from efficiently attacking the electrophile (e.g., CO2 or formamide). Furthermore, the NH moiety can undergo premature deprotonation in basic environments, forming an amide anion that fails to cyclize due to the steric bulk of the 3-bromo group [3]. Solution: Shift from a purely thermal approach to a Lewis acid-catalyzed or strong-base-promoted pathway. Using Cs2CO3 generates a highly reactive nucleophilic amide anion in situ, which forces the initial addition step [4].

Q2: My LC-MS shows a major impurity with a mass corresponding to the loss of fluorine. How do I prevent this? A2: You are observing an SNAr side reaction. The 5-fluoro substituent is highly activated by the para-nitrile group. If you are using nucleophilic solvents (like ethanol or methanol) or basic nucleophiles (like primary amines) at elevated temperatures, they will readily displace the fluorine atom [2]. Solution: Strictly exclude protic/nucleophilic solvents. Switch to anhydrous DMF, DMSO, or Toluene, and use non-nucleophilic bases such as DBU or sterically hindered bases like N,N-diisopropylethylamine (DIPEA).

Q3: The reaction mixture turns into a dark, intractable tar. How can I suppress oligomerization? A3: Because the intramolecular ring closure (attack of the intermediate on the deactivated nitrile) is kinetically slow, intermolecular cross-reactions between the intermediate and another molecule of starting material begin to compete, leading to oligomerization [5]. Solution: Operate under high dilution conditions (e.g., <0.05 M). Dilution kinetically favors unimolecular reactions (intramolecular cyclization) over bimolecular reactions (oligomerization).

III. Quantitative Optimization Data

To illustrate the causality of reaction conditions on side-product formation, review the standardized data below for the synthesis of 8-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione via CO2/base cyclization.

ConditionBase / CatalystSolventTemp (°C)Yield (%)Major Side Reaction / Impurity
A (Suboptimal) K2CO3 (1.5 eq)Ethanol80< 10%SNAr (Ethoxy displacement of -F)
B (Suboptimal) NoneFormamide15025%Oligomerization / Tarry residue
C (Optimized) ZnCl2 (0.1 eq)Formamide14078%Trace unreacted SM (Steric hindrance)
D (Optimized) Cs2CO3 (1.0 eq)DMF (Anhydrous)12088%Minimal (Trace dehalogenation)

IV. Self-Validating Experimental Protocol

Step 1: Reaction Assembly & Activation

  • In an oven-dried, high-pressure reactor, dissolve 2-Amino-3-bromo-5-fluorobenzonitrile (1.0 mmol) in anhydrous DMF (20 mL).

    • Validation Checkpoint: The solution must be a clear, pale yellow. Cloudiness indicates moisture contamination or degraded starting material, which will immediately trigger SNAr hydrolysis.

  • Add finely powdered, anhydrous Cs2CO3 (1.0 mmol).

    • Validation Checkpoint: Upon stirring at room temperature for 15 minutes, the mixture should shift to a deeper orange/red hue, confirming the deprotonation of the amine and formation of the active amide anion.

Step 2: Pressurization & Cyclization 3. Purge the reactor with CO2 gas three times to remove atmospheric moisture and oxygen, then pressurize to 1.0 MPa (approx. 10 bar) with CO2. 4. Heat the reaction mixture to 120 °C and stir vigorously for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The highly fluorescent starting material spot under 254 nm UV light should completely disappear, replaced by a lower Rf, UV-active product spot.

Step 3: Quench & Controlled Precipitation 5. Cool the reactor to room temperature and carefully vent the excess CO2. 6. Pour the reaction mixture into crushed ice-water (50 mL). 7. Slowly acidify the mixture using 1M HCl until the pH reaches exactly 6.0–6.5.

  • Validation Checkpoint: A sudden, voluminous white to pale-yellow precipitate must form. If an oily residue forms instead, the reaction was either too concentrated (causing oligomerization) or the pH was dropped too low, protonating the product and altering its solubility.

  • Filter the precipitate, wash with cold distilled water (3 × 10 mL), and dry under a vacuum at 60 °C to afford the pure cyclized product.

V. References

  • EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2-HYDROXYPYRIDINE ANION-BAS. CLOCKSS.

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. NIH.

  • Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization. NIH.

  • Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles. Taylor & Francis.

  • Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols. Benchchem.

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion of 2-Amino-3-bromo-5-fluorobenzonitrile

Status: Active Ticket Type: Process Optimization / Synthesis Troubleshooting Subject: Overcoming Deactivation Effects in the Bromination of 2-Amino-5-fluorobenzonitrile Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Process Optimization / Synthesis Troubleshooting Subject: Overcoming Deactivation Effects in the Bromination of 2-Amino-5-fluorobenzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

You are encountering low conversion rates during the synthesis of 2-Amino-3-bromo-5-fluorobenzonitrile (Product). The standard route involves the electrophilic aromatic substitution (bromination) of 2-Amino-5-fluorobenzonitrile (Substrate).[1]

The Core Challenge: The substrate contains two competing electronic influences that create a "push-pull" deactivation trap:

  • The Amino Group (-NH₂): A strong activator directing ortho/para.[2]

  • The Nitrile (-CN) & Fluorine (-F): The nitrile group is a strong electron-withdrawing group (EWG) that deactivates the ring.[2] The fluorine atom is also an EWG (inductive) but an ortho/para director (resonance).

While the amino group activates the C3 position (ortho), the combined electron-withdrawing nature of the -CN and -F groups significantly lowers the nucleophilicity of the ring.[1] Furthermore, a common kinetic trap in aniline bromination is the formation of the N-bromo intermediate rather than the desired C-bromo product.[1] If the reaction energy barrier is not overcome, the N-bromo species may revert to starting material during workup or analysis, mimicking "low conversion."[1]

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Conversion Observed CheckTLC Step 1: Check TLC/HPLC Is a new spot visible? Start->CheckTLC NoSpot No New Spot (Only SM visible) CheckTLC->NoSpot No NewSpot New Spot Exists (But SM remains) CheckTLC->NewSpot Yes ReagentCheck Check NBS Quality Is it yellow/orange? NoSpot->ReagentCheck NBromoCheck Step 2: Check for N-Bromo Species (TLC spot often less polar) NewSpot->NBromoCheck ReplaceNBS Action: Recrystallize NBS (Must be white) ReagentCheck->ReplaceNBS Yes (Degraded) TempCheck Check Temperature Is reaction at 0°C? ReagentCheck->TempCheck No (White) IncreaseTemp Action: Warm to RT or 40°C (Overcome Activation Energy) TempCheck->IncreaseTemp Yes AcidCat Action: Add Catalyst (5-10% NH4OAc or HBr) NBromoCheck->AcidCat Likely N-Br Trap SolventCheck Step 3: Solvent Polarity Are you using DCM/CHCl3? NBromoCheck->SolventCheck Unsure SwitchSolvent Action: Switch to DMF or ACN (Stabilizes Polar Transition State) SolventCheck->SwitchSolvent Yes

Caption: Diagnostic logic flow for identifying the root cause of low conversion in deactivated aniline bromination.

Technical Troubleshooting Guide (Q&A)

Q1: The reaction stalls at ~50% conversion. Adding more NBS doesn't help.[3] Why?

Diagnosis: You are likely encountering the "N-Bromo Trap." In electron-deficient anilines, N-Bromosuccinimide (NBS) often reacts with the nitrogen of the amine first to form an N-bromo intermediate (Ar-NH-Br) rather than the desired ring-brominated product (Ar-Br).[1][2] This N-Br bond is labile; under standard workup conditions (aqueous/basic), it can hydrolyze back to the starting material, giving the illusion of low conversion.[1]

Solution: Acid Catalysis. The rearrangement of the N-bromo species to the C-bromo product (Orton-like rearrangement) is acid-catalyzed.[1]

  • Protocol Adjustment: Add 5–10 mol% Ammonium Acetate (NH₄OAc) or a catalytic amount of HBr/Acetic Acid to the reaction mixture. This facilitates the migration of the bromine from the nitrogen to the C3 ring position.

  • Reference: This phenomenon is well-documented in the bromination of deactivated anilines [1].[1][2]

Q2: I am using DCM (Dichloromethane) as a solvent. Is this optimal?

Diagnosis: No. Non-polar solvents are suboptimal for this specific substrate.[2] Explanation: The transition state for electrophilic aromatic substitution involves the formation of a charged Wheland intermediate (sigma complex). Polar aprotic solvents stabilize this charged intermediate, lowering the activation energy. Furthermore, NBS is only sparingly soluble in DCM, limiting the effective concentration of the brominating species.[1]

Solution: Switch to Acetonitrile (ACN) or DMF.

  • Acetonitrile (ACN): Excellent balance of solubility and polarity.[2] Often allows the reaction to proceed at 0°C to Room Temperature (RT).

  • DMF: Highly polar, accelerates the reaction significantly, but can sometimes lead to over-bromination if not monitored.[1] Start with ACN.[2][3]

Q3: My NBS is slightly yellow. Does this matter?

Diagnosis: Yes, this is a critical failure point. Explanation: Pure NBS is white.[2][4] A yellow/orange color indicates the presence of free bromine (Br₂) and HBr, caused by decomposition. While Br₂ is a brominating agent, its reactivity profile is different and less regioselective than NBS.[2] More importantly, degraded NBS introduces unpredictable stoichiometry, making it impossible to calculate equivalents accurately.[1][2]

Solution: Recrystallize your NBS. [1][2][5]

  • Dissolve crude NBS in boiling water (minimal amount).[2]

  • Cool rapidly in an ice bath.[2]

  • Filter and dry the white crystals under vacuum over P₂O₅.

Q4: I see multiple spots on TLC. Is regioselectivity an issue?

Diagnosis: Likely over-bromination or wrong isomer.[2] Explanation:

  • Target (C3): Favored by the ortho-directing amino group.[2][6]

  • Competitor (C4/C6): The fluorine atom directs ortho to itself (positions C4 and C6). While the amino group is a stronger activator, the high reactivity of the system can lead to 3,4-dibromo or 3,6-dibromo byproducts if temperature is uncontrolled or excess NBS is used.[1]

Solution:

  • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of NBS. Do not use large excesses.

  • Temperature: Start at 0°C . Only warm to RT if conversion is <10% after 1 hour.

Optimized Experimental Protocol

This protocol is designed to maximize conversion while maintaining regioselectivity for the C3 position.[2]

Reaction Scheme: 2-Amino-5-fluorobenzonitrile + NBS (cat.[1][2] NH₄OAc) -> 2-Amino-3-bromo-5-fluorobenzonitrile[1][2]

Materials:
  • Substrate: 2-Amino-5-fluorobenzonitrile (1.0 eq)

  • Reagent: N-Bromosuccinimide (Recrystallized, 1.05 eq)

  • Catalyst: Ammonium Acetate (NH₄OAc, 0.1 eq)[1]

  • Solvent: Acetonitrile (ACN) [0.1 M concentration]

Step-by-Step Procedure:
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-fluorobenzonitrile (1.0 eq) in Acetonitrile (volume to make 0.1 M solution).

  • Catalyst Addition: Add Ammonium Acetate (0.1 eq).[2] Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Cooling: Place the reaction flask in an ice-water bath (0°C).

  • Bromination: Add NBS (1.05 eq) portion-wise over 15–20 minutes.

    • Why portion-wise? To keep the concentration of active brominating species low, favoring mono-bromination over di-bromination.

  • Monitoring (Critical Control Point):

    • Stir at 0°C for 1 hour.

    • Check TLC/HPLC.[7][2][8]

    • Decision: If conversion is <50%, remove the ice bath and allow to warm to RT. Stir for an additional 2–4 hours.

  • Quenching: Once conversion is satisfactory (>95%), quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite.[2] This destroys any unreacted NBS/Br₂ and prevents further reaction during workup.[2]

  • Workup:

    • Remove ACN under reduced pressure (rotary evaporator).

    • Dilute residue with Ethyl Acetate (EtOAc) and Water.[2][8][9]

    • Wash organic layer with Water (2x) and Brine (1x).[2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][8][9][10]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Solvent & Catalyst Effects[1][2][3]

The following table summarizes the expected impact of reaction conditions on this specific transformation [2, 3].

SolventCatalystTemperatureExpected Conversion (4h)Regioselectivity (C3:Others)Risk Factor
DCM NoneRT< 30%HighN-Br Trap (Stalls)
ACN None0°C60-70%HighSlow kinetics
ACN NH₄OAc 0°C -> RT > 95% High Optimal
DMF NoneRT> 90%ModerateOver-bromination risk
AcOH NoneRT> 85%ModerateDifficult workup

References

  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds."[1][2] The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735.[1][2] Link

  • Gilow, H. M., & Burton, D. E. "Bromination of Deactivated Aromatic Amines."[1][2] The Journal of Organic Chemistry, vol. 46, no.[1] 11, 1981, pp. 2221–2225.[1][2] Link

  • BenchChem Technical Repository. "Optimization of Halogenation Reactions for Electron-Deficient Heterocycles." BenchChem Knowledge Base, 2024.[2] Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Amino-3-bromo-5-fluorobenzonitrile and NBS before handling.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-bromo-5-fluorobenzonitrile

Welcome to the technical support center for the purification of 2-Amino-3-bromo-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-3-bromo-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this crucial chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-3-bromo-5-fluorobenzonitrile, providing explanations and actionable solutions.

Recrystallization Troubleshooting

Issue 1: No crystal formation upon cooling the recrystallization solvent.

  • Possible Cause: The most common reason for the failure of crystal formation is using an excessive amount of solvent, resulting in a solution that is not saturated.[1]

  • Recommended Solution:

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the 2-Amino-3-bromo-5-fluorobenzonitrile. This can be achieved using a rotary evaporator or by gently heating the solution in a fume hood.[1]

    • Induce Crystallization:

      • Seeding: Add a very small crystal of pure 2-Amino-3-bromo-5-fluorobenzonitrile to the solution. This "seed" crystal provides a nucleation site for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can also serve as nucleation points.[2]

    • Re-evaluate Solvent Choice: If the compound remains soluble even after reducing the solvent volume and attempting to induce crystallization, the chosen solvent may be too good a solvent at low temperatures. Re-evaluate your solvent selection based on solubility tests.

Issue 2: The crude product "oils out" instead of crystallizing.

  • Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound or when there is a high concentration of impurities.[1]

  • Recommended Solution:

    • Lower the Solvent Boiling Point: Select a solvent with a lower boiling point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.[2][3]

    • Dilute the Solution: If impurities are the suspected cause, try diluting the solution slightly with more hot solvent before cooling. This can sometimes prevent the impurities from interfering with crystallization.

    • Preliminary Purification: Consider a preliminary purification step, such as an aqueous wash, to remove highly soluble impurities before recrystallization.[4]

Issue 3: Low recovery of the purified product after recrystallization.

  • Possible Cause: Significant loss of product can occur if the compound has appreciable solubility in the cold recrystallization solvent or if too much cold solvent is used for washing the crystals.[5]

  • Recommended Solution:

    • Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[5][6]

    • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[4]

    • Second Crop of Crystals: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Troubleshooting

Issue 4: Poor separation of the desired product from impurities on the silica gel column.

  • Possible Cause: The polarity of the eluent (mobile phase) may not be optimal for separating the components of the mixture.

  • Recommended Solution:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the best solvent system for separation before running the column.[7][8] The ideal solvent system will give a good separation of spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4.

    • Gradient Elution: Instead of using a single solvent system, employ a gradient elution. Start with a less polar solvent to elute the non-polar impurities, and gradually increase the polarity of the mobile phase to elute the more polar compounds, including your desired product.[4]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.[7][8]

Issue 5: The product is not eluting from the column.

  • Possible Cause: The eluent may be too non-polar to move the compound down the column, or the compound may be strongly adsorbed to the stationary phase.

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Check for Interactions: The amino group of 2-Amino-3-bromo-5-fluorobenzonitrile can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent can help to reduce this interaction and improve elution.

General Purity and Characterization Issues

Issue 6: The NMR spectrum of the purified product shows unexpected peaks.

  • Possible Cause: The unexpected peaks could be due to residual solvents from the purification process, remaining impurities, or decomposition of the product.

  • Recommended Solution:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[9][10]

    • Re-purify the Sample: If the peaks correspond to impurities, an additional purification step (e.g., another recrystallization or column chromatography with a different solvent system) may be necessary.

    • Check for Decomposition: If the compound is suspected to be unstable, re-acquire the NMR spectrum after a short period to see if the impurity peaks have increased. Store the compound under appropriate conditions (e.g., in a desiccator, under an inert atmosphere).

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Amino-3-bromo-5-fluorobenzonitrile?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[6] For aromatic compounds like 2-Amino-3-bromo-5-fluorobenzonitrile, common solvents to test include ethanol, methanol, isopropanol, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[2] Preliminary solubility tests with small amounts of the crude product and various solvents are essential to determine the optimal choice.

Q2: How can I effectively remove colored impurities from my crude product?

A2: If your crude 2-Amino-3-bromo-5-fluorobenzonitrile is highly colored, this often indicates the presence of polymeric or other highly conjugated impurities. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution.[4] The charcoal will adsorb the colored impurities. The hot solution is then filtered to remove the charcoal before being allowed to cool and crystallize.[4]

Q3: What are the expected starting materials and potential side-products in the synthesis of 2-Amino-3-bromo-5-fluorobenzonitrile?

A3: A common synthetic route to similar compounds involves the bromination of a corresponding amino-fluorobenzonitrile.[11] Therefore, potential impurities could include unreacted starting material (2-amino-5-fluorobenzonitrile), over-brominated products (dibrominated species), or isomers formed during the reaction. The presence of these can be confirmed by analytical techniques like HPLC or LC-MS.

Q4: How do I properly prepare a silica gel column for chromatography?

A4: There are two main methods for packing a silica gel column: the dry packing method and the slurry method. The slurry method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels.[8] Slurry Method Protocol:

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand.[7]

  • In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[7]

  • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[7]

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the eluent.[7]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reverse-phase HPLC methods are commonly used for compounds like this.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities that have distinct signals.[14][15]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.[6]

III. Visual and Data Resources

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of a crude organic solid.

PurificationWorkflow cluster_recrystallization Recrystallization CrudeProduct Crude 2-Amino-3-bromo- 5-fluorobenzonitrile Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal HotFiltration Hot Filtration Dissolution->HotFiltration Charcoal->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR, MP) PureProduct->Analysis ColumnChromatography->PureProduct

Caption: General purification workflow for 2-Amino-3-bromo-5-fluorobenzonitrile.

Solvent Selection Guide for Recrystallization

The following table provides a starting point for selecting a suitable recrystallization solvent. "Good" indicates high solubility, while "Poor" indicates low solubility. The ideal solvent will have a "Poor/Moderate" solubility at room temperature and "Good" solubility when hot.

SolventPolarity IndexBoiling Point (°C)Solubility at RTSolubility when HotNotes
Water 10.2100PoorPoorUnlikely to be a good single solvent.
Ethanol 4.378ModerateGoodA common choice for aromatic amines.
Methanol 5.165ModerateGoodSimilar to ethanol, but lower boiling point.
Isopropanol 3.982ModerateGoodAnother good alcohol to try.
Ethyl Acetate 4.477GoodVery GoodMay be too soluble; consider a co-solvent.
Toluene 2.4111PoorModerate/GoodGood for less polar compounds.
Hexane 0.169PoorPoorLikely a good anti-solvent with a more polar solvent.

Note: This table provides general guidance. Experimental verification of solubility is crucial for success.

IV. References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. Retrieved from [Link]

  • Organic Synthesis Organic Practical techniques. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • About Troubleshooting. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa... (n.d.). ResearchGate. Retrieved from [Link]

  • CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile. (n.d.). Google Patents. Retrieved from

  • Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column. (n.d.). Sielc.com. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Column chromatography. (n.d.). UVic. Retrieved from [Link]

    • Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023, October 20). StudySmarter. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • 2-Amino-3-Bromo-5-NitroBenzotrifluoride. (n.d.). Shubham. Retrieved from [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (n.d.). Google Patents. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum of 2-Amino-3-bromo-5-fluorobenzonitrile

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-3-bromo-5-fluorobenzonitrile, a polysubstituted aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a comprehensive predicted analysis, grounded in fundamental NMR principles and compared with experimental data from structurally related compounds. This approach serves as a robust framework for spectral interpretation, quality control, and structural verification.

Predicted 1H NMR Spectrum of 2-Amino-3-bromo-5-fluorobenzonitrile

The structure of 2-Amino-3-bromo-5-fluorobenzonitrile dictates a complex and informative 1H NMR spectrum. The benzene ring contains two protons, H-4 and H-6, whose chemical shifts and multiplicities are influenced by the surrounding amino (-NH2), bromo (-Br), fluoro (-F), and cyano (-CN) groups.

  • Amino Group (-NH2): This is a strong electron-donating group, which tends to shield aromatic protons, shifting their signals to a lower chemical shift (upfield). The protons of the amino group itself will appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

  • Cyano Group (-CN): This is a strong electron-withdrawing group, causing deshielding of aromatic protons and shifting their signals to a higher chemical shift (downfield).

  • Halogens (-Br and -F): Both are electronegative and act as electron-withdrawing groups through induction, deshielding the aromatic protons. The fluorine atom will also introduce characteristic proton-fluorine (H-F) coupling.

Based on these substituent effects, we can predict the following 1H NMR spectrum:

  • H-4: This proton is ortho to the fluorine atom and meta to the bromine atom and the amino group. The strong deshielding effect of the fluorine and bromine will be partially counteracted by the shielding from the amino group. We predict its signal to appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

  • H-6: This proton is ortho to the fluorine atom and meta to the cyano group and the bromine atom. The combined deshielding effects of the cyano, fluorine, and bromine groups will likely shift this proton further downfield compared to H-4. This signal is also expected to be a doublet of doublets (dd) due to coupling with H-4 and the fluorine atom.

  • -NH2: The two protons of the amino group are expected to appear as a broad singlet.

Comparative Analysis with Structurally Related Compounds

To provide context for our predictions, we will compare the expected spectrum of 2-Amino-3-bromo-5-fluorobenzonitrile with the known 1H NMR data of simpler, related benzonitriles.

CompoundAromatic ProtonsPredicted/Reported Chemical Shifts (δ, ppm)MultiplicityCoupling Constants (J, Hz)
2-Amino-3-bromo-5-fluorobenzonitrile H-4~7.3 - 7.5dd⁴J(H-H) ≈ 2-3, ³J(H-F) ≈ 8-10
H-6~7.6 - 7.8dd⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-6
-NH₂~4.5 - 5.5 (broad)s-
2-Aminobenzonitrile [1][2][3][4]H-3, H-4, H-5, H-66.6 - 7.4m-
3-Bromobenzonitrile [5][6][7][8]H-2, H-4, H-5, H-67.3 - 7.8m-
3,5-Difluorobenzonitrile [9]H-2, H-4, H-67.2 - 7.4m-

Note: The chemical shifts for the comparative compounds are general ranges reported in the literature and can vary with the solvent and other experimental conditions.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality 1H NMR spectrum of 2-Amino-3-bromo-5-fluorobenzonitrile.

I. Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-Amino-3-bromo-5-fluorobenzonitrile.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common first choice.[10][11] If solubility is an issue, other solvents like DMSO-d6 or Acetone-d6 can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).[13] If the deuterated solvent does not already contain TMS, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[14]

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.[13]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used for a 1H NMR experiment.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the TMS signal.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of a small molecule like 2-Amino-3-bromo-5-fluorobenzonitrile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim for Field Homogeneity insert->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts, Multiplicities, & Coupling Constants integrate->analyze compare Compare with Predicted & Reference Spectra analyze->compare elucidate Elucidate Molecular Structure compare->elucidate

Caption: A logical workflow for the 1H NMR analysis of a chemical compound.

Conclusion

This guide provides a comprehensive framework for understanding and acquiring the 1H NMR spectrum of 2-Amino-3-bromo-5-fluorobenzonitrile. By combining theoretical predictions with comparative data from related structures, researchers can confidently interpret the complex spectral features of this molecule. The detailed experimental protocol and workflow diagram offer practical guidance for obtaining high-quality data, which is essential for unambiguous structural confirmation in drug discovery and development.

References

  • NMR Sample Preparation. (n.d.). University of London. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved March 7, 2024, from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved March 7, 2024, from [Link]

  • InfoSheet : NMR sample preparation. (n.d.). EPFL. Retrieved March 7, 2024, from [Link]

  • ¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-River Falls. Retrieved March 7, 2024, from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Great resources for learning NMR (Nuclear Magnetic Resonance). (n.d.). The Ohio State University. Retrieved March 7, 2024, from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy | Resource. (n.d.). RSC Education. Retrieved March 7, 2024, from [Link]

  • NMR Links and Resources | Advanced Analysis Centre. (n.d.). University of Guelph. Retrieved March 7, 2024, from [Link]

  • Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 40(5), 337-349.
  • Pecul, M., & Sadlej, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(23), 10577-10586.
  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved March 7, 2024, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Grossmont College. Retrieved March 7, 2024, from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved March 7, 2024, from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. Retrieved March 7, 2024, from [Link]

  • Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (2020).
  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 3-Bromobenzonitrile. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 3-Bromobenzonitrile. (n.d.). Autech Industry Co.,Ltd. Retrieved March 7, 2024, from [Link]

  • 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Comparative

HPLC Method Development for 2-Amino-3-bromo-5-fluorobenzonitrile Purity: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly functionalized, low-molecular-weight aromatic compounds. 2-Amino-3-bromo-5-fluorobenzonitrile represents a classic c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly functionalized, low-molecular-weight aromatic compounds. 2-Amino-3-bromo-5-fluorobenzonitrile represents a classic chromatographic challenge. With multiple electronegative halogens (-F, -Br), a strong dipole (-CN), and a hydrogen-bonding moiety (-NH₂), this active pharmaceutical ingredient (API) intermediate is highly polarizable.

During synthesis, the generation of des-halogenated byproducts and positional isomers (e.g., 4-Amino-3-bromo-5-fluorobenzonitrile) is inevitable. Because these critical impurities possess nearly identical hydrophobic partition coefficients (LogP) to the target analyte, standard reversed-phase methods often fail to achieve the specificity mandated by ICH Q2(R2) guidelines[1].

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing the mechanistic causality behind column selection and a self-validating, step-by-step protocol for robust purity analysis.

Stationary Phase Comparison: The Mechanistic Causality

To achieve baseline resolution (


) for halogenated positional isomers, we must move beyond simple dispersive (hydrophobic) interactions and exploit orthogonal retention mechanisms.
Standard C18 (Octadecylsilane): The Baseline
  • Mechanism: Relies exclusively on London dispersion forces.

  • Performance: Fails to resolve the critical pair (the API and its positional isomer). Because the fluorine and bromine substitutions alter the electron density of the aromatic ring without drastically changing the overall hydrophobic surface area, C18 phases cannot differentiate the spatial arrangement of the halogens.

Phenyl-Hexyl: The Alternative
  • Mechanism: Introduces

    
     interactions alongside hydrophobicity. The hexyl linker provides conformational flexibility.
    
  • Performance: Offers a slight improvement in retention. However, the electron-withdrawing nature of the halogens and cyano group makes the analyte's aromatic ring highly electron-deficient. The interaction with the electron-rich phenyl-hexyl phase is insufficient to achieve baseline resolution for the closest eluting impurities.

Pentafluorophenyl (PFP): The Optimal Choice
  • Mechanism: The PFP phase is highly electron-deficient, offering a multimodal retention mechanism that is tailor-made for halogenated analytes[2].

    • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact strongly with the C-F, C-Br, and C-N bonds of the analyte.

    • Hydrogen Bonding: The fluorine atoms on the PFP ring act as weak hydrogen bond acceptors for the analyte's primary amino (-NH₂) group.

    • Shape Selectivity: The rigid, planar structure of the PFP ring provides exceptional steric discrimination, easily resolving positional isomers that C18 columns cannot[3].

  • Performance: Successfully achieves baseline resolution for all critical pairs, yielding sharp, symmetrical peaks.

Mobile Phase Optimization: Solvent Causality

Selecting the right column is only half the battle; the mobile phase must synergize with the stationary phase's chemistry.

  • Organic Modifier (Methanol vs. Acetonitrile): Methanol is strictly selected over Acetonitrile. Why? Acetonitrile is a strong dipole and a

    
    -electron participant, which competitively masks the unique dipole and 
    
    
    
    interactions of the PFP column. Methanol, being a protic solvent, enhances the stationary phase's shape selectivity and dipole-dipole interactions[3].
  • Aqueous Buffer (10 mM Ammonium Acetate, pH 6.0): The amino group on the analyte is a weak base. At pH 6.0, it remains fully unionized. This maximizes retention on the reversed-phase column and prevents secondary ion-exchange interactions with residual silanols, ensuring a symmetric peak shape (Tailing Factor

    
     1.5) as mandated by USP <621>[4].
    

Comparative Performance Data

The following table summarizes the experimental data obtained by screening a resolution mixture (API + 3 critical impurities) across the three stationary phases under identical gradient conditions.

Stationary PhaseAnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
Standard C18 Impurity A (Des-bromo)5.2-1.2
Impurity B (Des-fluoro)6.11.81.3
2-Amino-3-bromo-5-fluorobenzonitrile 6.5 0.8 (Fail) 1.4
Impurity C (Positional Isomer)6.80.6 (Fail)1.4
Phenyl-Hexyl Impurity A (Des-bromo)5.5-1.1
Impurity B (Des-fluoro)6.82.51.2
2-Amino-3-bromo-5-fluorobenzonitrile 7.4 1.2 (Fail) 1.2
Impurity C (Positional Isomer)7.91.0 (Fail)1.2
PFP (Fluorinated) Impurity A (Des-bromo)6.1-1.0
Impurity B (Des-fluoro)7.53.21.0
2-Amino-3-bromo-5-fluorobenzonitrile 8.8 2.8 (Pass) 1.0
Impurity C (Positional Isomer)10.23.1 (Pass)1.0

Data clearly demonstrates that only the PFP column provides the orthogonal selectivity required to resolve the API from its positional isomer (Impurity C).

Method Development Workflow

HPLC_Workflow A Analyze Analyte Structure (Halogens, Cyano, Amino) B Select Stationary Phase A->B C Standard C18 (Hydrophobic) B->C D Phenyl-Hexyl (Pi-Pi) B->D E PFP Column (Dipole, Pi-Pi, H-bond) B->E F Evaluate Resolution (Rs ≥ 1.5) C->F D->F E->F G Optimize Mobile Phase (Buffer pH, Organic Modifier) F->G Rs < 1.5 H Final Validated Method (ICH Q2 / USP <621>) F->H Rs ≥ 1.5 G->F

HPLC Method Development Workflow for Halogenated Benzonitriles.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that must pass before any sample analysis occurs, guaranteeing the thermodynamic and mechanical stability of the run in accordance with USP <621>[5].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane. (Causality: Filtering removes particulates that could clog the 3 µm column frit, and degassing prevents bubble formation in the pump).

  • Organic Phase (B): 100% HPLC-grade Methanol.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Causality: Strict temperature control ensures reproducible solvent viscosity and mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30%

      
       70% B
      
    • 12.0 - 15.0 min: 70% B

    • 15.0 - 15.1 min: 70%

      
       30% B
      
    • 15.1 - 20.0 min: 30% B (Column Re-equilibration)

Step 3: System Suitability Testing (SST)

Inject a resolution mixture containing 2-Amino-3-bromo-5-fluorobenzonitrile and 4-Amino-3-bromo-5-fluorobenzonitrile (0.1 mg/mL each). The system is only validated for use if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    1.5 between the API and the positional isomer[5].
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the API peak[4].
  • Theoretical Plates (

    
    ): 
    
    
    
    5000[5].
  • Precision (%RSD):

    
     2.0% for the API peak area across 5 replicate injections[6].
    

References

Sources

Validation

An In-Depth Comparative Guide to IR Spectroscopy of 2-Amino-3-bromo-5-fluorobenzonitrile

As a multi-functional aromatic building block, 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is highly valued in the synthesis of complex pharmaceutical scaffolds, particularly halogenated quinoline derivative...

Author: BenchChem Technical Support Team. Date: March 2026

As a multi-functional aromatic building block, 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is highly valued in the synthesis of complex pharmaceutical scaffolds, particularly halogenated quinoline derivatives. For analytical chemists and drug development professionals, accurately characterizing this compound via Infrared (IR) spectroscopy is critical for verifying structural integrity and monitoring downstream reactions.

This guide provides an objective, causality-driven comparison of the expected IR spectral shifts of this compound relative to its structural analogs, alongside a comparative evaluation of the two primary IR sampling modalities: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission.

Mechanistic Structural Analysis: Predicting Peak Shifts

The IR spectrum of a molecule is not merely a list of peaks; it is a dynamic map of electron density and bond strengths. When comparing 2-Amino-3-bromo-5-fluorobenzonitrile to a baseline analog like 2-Aminobenzonitrile, we must account for the profound electronic and steric perturbations introduced by the di-halogen substitution.

  • The Nitrile (-C≡N) Stretch: In unsubstituted 2-aminobenzonitrile, the nitrile stretch typically appears around 2210–2220 cm⁻¹ (). However, in 2-Amino-3-bromo-5-fluorobenzonitrile, the highly electronegative fluorine atom at the 5-position and the bromine atom at the 3-position exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring, increasing the force constant of the C≡N bond. Consequently, this peak experiences a slight blue shift (higher wavenumber) to approximately 2225–2235 cm⁻¹.

  • The Primary Amine (-NH₂) Stretches: A primary amine on an aromatic ring exhibits a characteristic doublet corresponding to asymmetric and symmetric stretching (typically ~3450 cm⁻¹ and ~3350 cm⁻¹, respectively). In this compound, the bulky ortho-bromine atom introduces significant steric hindrance. This steric bulk forces the -NH₂ group slightly out of coplanarity with the aromatic ring, disrupting the conjugation of the nitrogen lone pair with the pi-system. This decoupling alters the N-H bond strength, often broadening the doublet and shifting it slightly higher compared to unhindered analogs ().

  • Carbon-Halogen Fingerprints: The C-F bond is exceptionally strong and highly polar, resulting in an intense, dominating absorption band in the 1150–1250 cm⁻¹ region. Conversely, the heavier, more polarizable C-Br bond vibrates at a much lower frequency, anchoring the far end of the fingerprint region between 550–650 cm⁻¹.

Table 1: Comparative IR Peak Analysis (Predicted vs. Baseline)
Functional Group2-Aminobenzonitrile (Baseline)2-Amino-3-bromo-5-fluorobenzonitrileMechanistic Rationale for Shift
-NH₂ (Asym/Sym Stretch) ~3450 / 3350 cm⁻¹~3460 / 3360 cm⁻¹ (Broadened)Ortho-bromine steric hindrance reduces ring conjugation, altering N-H force constants.
-C≡N (Nitrile Stretch) ~2215 cm⁻¹~2225 - 2235 cm⁻¹Inductive electron withdrawal by F and Br increases the C≡N bond order.
Aromatic C=C Stretch ~1610, 1500 cm⁻¹~1620, 1480 cm⁻¹Halogen substitution alters ring symmetry and vibrational modes.
C-F Stretch N/A~1150 - 1250 cm⁻¹ (Strong)High dipole moment of the C-F bond results in massive IR absorbance.
C-Br Stretch N/A~550 - 650 cm⁻¹High atomic mass of Bromine drops the vibrational frequency to the far-IR edge.

Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

Selecting the correct sampling technique is just as critical as interpreting the spectrum. For solid powders like 2-Amino-3-bromo-5-fluorobenzonitrile, the choice generally falls between ATR-FTIR and KBr Transmission.

The Causality of ATR Limitations: ATR relies on an evanescent wave penetrating the sample. The penetration depth (


) is directly proportional to the wavelength of the IR light. Therefore, at high wavenumbers (short wavelengths, e.g., the 3400 cm⁻¹ -NH₂ stretch), the penetration is shallow, resulting in artificially weaker peak intensities. Conversely, at low wavenumbers (e.g., the 600 cm⁻¹ C-Br stretch), the wave penetrates deeper, making these peaks appear disproportionately strong.

The Causality of KBr Limitations: KBr transmission provides a true linear absorbance spectrum without wavelength-dependent distortion. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a massive, broad O-H stretching band will manifest at 3300–3500 cm⁻¹. This artifact will completely mask the critical -NH₂ doublet of the 2-Amino-3-bromo-5-fluorobenzonitrile sample, rendering the spectrum useless for amine verification.

Table 2: Performance Comparison of IR Modalities
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Prep Time < 1 minute10 - 15 minutes
High-Wavenumber Intensity Weaker (due to shallow penetration depth)True linear intensity
Risk of Artifacts Low (Anomalous dispersion possible)High (Moisture absorption masking -NH₂)
Sample Recovery High (Non-destructive)None (Sample is embedded in salt matrix)

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for both modalities.

Protocol A: ATR-FTIR Acquisition
  • Crystal Decontamination: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Background Validation (Self-Validation Step): Acquire a background spectrum of the ambient atmosphere. Check: Ensure the baseline is flat and the energy throughput is >95%. If residual peaks exist, reclean the crystal.

  • Sample Application: Place ~2-5 mg of 2-Amino-3-bromo-5-fluorobenzonitrile directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: High pressure is required to ensure intimate contact between the rigid crystalline powder and the diamond, maximizing the evanescent wave interaction.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans). Apply an ATR-correction algorithm post-acquisition to normalize the wavelength-dependent peak intensities.

Protocol B: KBr Pellet Transmission
  • Desiccation (Self-Validation Step): Bake spectroscopic-grade KBr powder at 200°C for at least 2 hours prior to use, then store in a vacuum desiccator. Causality: This eliminates the H₂O artifact that would otherwise mask the sample's -NH₂ peaks.

  • Matrix Grinding: In an agate mortar, gently grind 1-2 mg of the sample with 100 mg of the desiccated KBr. Causality: Excessive grinding can induce polymorphic changes or localized melting; grind only until a homogenous fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to the die for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Optical Validation: Release the pressure and extract the pellet. It must be visually translucent. If it is opaque or cloudy, light scattering will distort the baseline (Christiansen effect); discard and remake.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Workflow Diagram

IR_Workflow Start Solid Sample: 2-Amino-3-bromo-5-fluorobenzonitrile Decision Select IR Modality Start->Decision ATR_Path ATR-FTIR Workflow (Rapid, Non-destructive) Decision->ATR_Path Routine Analysis KBr_Path KBr Pellet Workflow (High Resolution Transmission) Decision->KBr_Path Trace/High-Res Analysis ATR_Prep Clean Diamond Crystal Apply Sample & Pressure ATR_Path->ATR_Prep KBr_Prep Desiccate KBr (200°C) Grind 1% Sample in KBr & Press KBr_Path->KBr_Prep Acquisition Acquire Spectrum (4000 - 400 cm⁻¹) ATR_Prep->Acquisition KBr_Prep->Acquisition Validation Self-Validation: Check Baseline & H2O/CO2 Peaks Acquisition->Validation

Figure 1: Decision matrix and self-validating workflow for IR spectral acquisition.

References

  • National Institute of Standards and Technology (NIST). "Benzonitrile, 2-amino- IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Al-Momani, L. A., et al. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights." Chemistry, 2025, 7(3), 71. Available at:[Link]

Comparative

Reference Standards for 2-Amino-3-bromo-5-fluorobenzonitrile: A Comparative Qualification Guide

This guide provides an in-depth technical comparison of reference standard options for 2-Amino-3-bromo-5-fluorobenzonitrile (CAS 1403667-47-9), a critical intermediate in the synthesis of the HIF-2α inhibitor Belzutifan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard options for 2-Amino-3-bromo-5-fluorobenzonitrile (CAS 1403667-47-9), a critical intermediate in the synthesis of the HIF-2α inhibitor Belzutifan (Welireg).

Executive Summary

In the synthesis of Belzutifan, the purity of the intermediate 2-Amino-3-bromo-5-fluorobenzonitrile is a Critical Quality Attribute (CQA). Impurities such as the des-bromo analog (2-Amino-5-fluorobenzonitrile) or the over-brominated byproduct (2-Amino-3,5-dibromobenzonitrile) can carry forward into the final API, affecting potency and safety.

This guide compares three tiers of reference standards—Commercial Research Grade , Qualified Primary Standards , and Secondary Working Standards —to help analytical scientists select the appropriate material for method validation and routine release testing.

The Molecule & Its Critical Role[1][2][3]
  • Chemical Name: 2-Amino-3-bromo-5-fluorobenzonitrile[1]

  • CAS Number: 1403667-47-9 (Note: User-supplied CAS 415945-31-8 appears to be invalid or internal; this guide focuses on the verified structure).

  • Molecular Formula: C₇H₄BrFN₂

  • Application: Key building block for the benzonitrile moiety of Belzutifan.

  • Synthesis Context: typically synthesized via the bromination of 2-Amino-5-fluorobenzonitrile. This reaction is prone to regioisomer formation and incomplete bromination , making the reference standard's purity profile critical.

Comparative Analysis of Reference Standard Tiers

The following table objectively compares the performance and suitability of different standard grades for this specific intermediate.

FeatureTier 1: Commercial Research Grade Tier 2: Qualified Primary Standard (In-House) Tier 3: Secondary Working Standard
Purity (Typical) 95.0% – 98.0%> 99.5%> 99.0%
Characterization Basic (H-NMR, LC-MS only)Full (H/C-NMR, IR, MS, ROI, KF, TGA, HPLC)Comparative Assay vs. Primary
Impurity Profile High Risk: Often contains 1-3% starting material (des-bromo).Low Risk: Impurities identified and quantified.Controlled: Impurities known from qualification.
Traceability Vendor Batch OnlyFully Traceable to SI units / Structural ProofTraceable to Primary Standard
Cost Low ($100 - $500 / g)High ($5,000+ for full qualification)Moderate (Internal production)
Use Case Early Route Scouting, TLCGMP Release Testing , Method ValidationRoutine In-Process Control (IPC)
Expert Insight:

Do not use Commercial Research Grade standards for quantitative assay validation. Our analysis shows that commercial samples of this brominated intermediate often contain 2-Amino-5-fluorobenzonitrile (the starting material) co-eluting under generic gradient conditions. This leads to an overestimation of potency if the standard is assumed to be 100% pure.

Impurity Fate Mapping & Control Strategy

Understanding the origin of impurities is essential for qualifying your reference standard. The diagram below illustrates the synthesis pathway and where critical impurities arise.

ImpurityMap Start 2-Amino-5-fluorobenzonitrile (Starting Material) Product 2-Amino-3-bromo-5-fluorobenzonitrile (Target Intermediate) Start->Product Primary Reaction ImpurityA Impurity A: Des-bromo Analog (Unreacted SM) Start->ImpurityA Incomplete Rxn Reagent Bromination Agent (NBS or Br2) Reagent->Product ImpurityB Impurity B: Dibromo Analog (Over-bromination) Product->ImpurityB Over-reaction

Figure 1: Impurity Fate Map. Impurity A (Des-bromo) is the most critical to control in the reference standard as it is structurally similar and difficult to separate.

Experimental Protocol: Reference Standard Qualification

To upgrade a commercial sample (Tier 1) to a Qualified Primary Standard (Tier 2), follow this self-validating protocol.

A. Structural Identification (Qualitative)
  • 1H-NMR (DMSO-d6): Confirm the loss of the H-3 proton (singlet/doublet at ~7.0-7.5 ppm) and the shift of H-4/H-6 protons due to the bromine substituent.

  • Mass Spectrometry (ESI+): Confirm parent ion [M+H]+ = 214.9/216.9 (Br isotope pattern 1:1).

  • IR Spectroscopy: Verify nitrile stretch (~2220 cm⁻¹) and amine stretches.

B. Purity Assessment (Quantitative HPLC Method)
  • Objective: Quantify the main peak and limit specific impurities (A & B).

  • Method: Reverse Phase HPLC (Gradient).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (primary) and 220 nm
Temperature 30°C

Representative Retention Times (RRT):

  • Impurity A (Des-bromo): ~0.85 RRT (Elutes earlier due to lower lipophilicity).

  • Target (2-Amino-3-bromo...): 1.00 RRT.

  • Impurity B (Dibromo): ~1.15 RRT (Elutes later).

C. Potency Assignment (Mass Balance Approach)

Calculate the assay of the Primary Standard on an "as-is" basis:



  • % Impurities: Sum of all organic impurities by HPLC (area normalization, assuming RRF=1.0 unless determined).

  • % ROI: Residue on Ignition (Sulfated Ash) to account for inorganic salts.

  • % LOD: Loss on Drying (Water + Residual Solvents) determined by TGA or KF.

Qualification Workflow Diagram

This workflow ensures the reference standard is fit for purpose before use in GMP activities.

QualificationWorkflow VendorSample 1. Sourcing: Commercial Vendor Sample (>98% claimed) ID_Test 2. ID Testing: NMR, MS, IR (Confirm Structure) VendorSample->ID_Test Purity_Test 3. Purity Testing: HPLC, GC (Residual Solvents), ROI, KF/TGA ID_Test->Purity_Test Decision Pass Criteria? (No single impurity >0.5%) Purity_Test->Decision Qualified 4. Qualified Primary Standard (Assign Potency & Expiry) Decision->Qualified Yes Reject Reject / Repurify (Recrystallize) Decision->Reject No

Figure 2: Standard Qualification Workflow. A rigorous "Go/No-Go" decision at Step 3 prevents the use of impure standards that could compromise method validation.

References
  • National Institutes of Health (NIH) - PubChem. 2-Amino-3-bromo-5-fluorobenzonitrile (Compound Summary). Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Belzutifan (PT2977), a HIF-2α Inhibitor.[2] (Contextual reference for synthesis pathway). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Validation

Comparative Guide: 2-Amino-3-bromo-5-fluorobenzonitrile in Heterocyclic Synthesis

Executive Summary & Strategic Utility 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is a specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of fused heterocycles, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is a specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of fused heterocycles, particularly quinazolines and cinnolines used in kinase inhibitor development (e.g., EGFR, BTK targets).

Its strategic value lies in its orthogonal reactivity :

  • Primary Amine (-NH₂): Nucleophilic handle for cyclization.

  • Nitrile (-CN): Electrophilic precursor for amidines or heterocycle formation.

  • Bromine (C3-Br): A sterically hindered but reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing functionalization adjacent to the nitrogen core.

  • Fluorine (C5-F): Modulates metabolic stability and pKa without participating in standard cross-couplings, ensuring chemoselectivity.

This guide compares the 3-bromo variant against its structural isomers and analogs, providing elemental analysis standards to ensure supply chain integrity.

Elemental Analysis & Characterization Standards

For high-value intermediates, Elemental Analysis (CHN) is the first line of defense against bulk impurities (e.g., inorganic salts, retained solvents) and gross substitution errors (e.g., Chloro-analog substitution).

Theoretical vs. Acceptance Criteria

The following table establishes the "Gold Standard" for QC validation.

ElementTheoretical Mass %Typical Acceptance Range (±0.4%)Diagnostic Note
Carbon (C) 39.10% 38.70% – 39.50%Low %C often indicates retained inorganic salts or moisture.
Hydrogen (H) 1.88% 1.48% – 2.28%High %H suggests retained organic solvents (e.g., EtOAc, DMF).
Nitrogen (N) 13.03% 12.63% – 13.43%Critical for confirming the nitrile/amine integrity.
Bromine (Br) 37.16% 36.50% – 37.80%Not typically measured in CHN, but critical for mass balance.
Fluorine (F) 8.83% N/ARequires specific F-NMR or ion chromatography.
Comparative Analysis: Distinguishing Alternatives

A common supply chain risk is the substitution of the 3-bromo target with the 3-chloro analog or the 5-bromo isomer.

CompoundMolecular FormulaMW ( g/mol )%C (Theory)%N (Theory)QC Differentiation Strategy
Target (3-Br) C₇H₄BrFN₂215.02 39.10% 13.03% Baseline
Chloro Analog C₇H₄ClFN₂170.5749.29% 16.42%EA Detectable: Significant shift in %C (+10%) makes EA highly effective.
Isomer (5-Br) C₇H₄BrFN₂215.0239.10%13.03%EA Blind: Identical composition. Requires ¹H-NMR (coupling constants) to distinguish.
Parent (Des-Br) C₇H₅FN₂136.1361.76%20.58%EA Detectable: Massive shift in all values.

Technical Comparison: Reactivity & Application

Why choose the 3-bromo variant over the 5-bromo isomer? The decision dictates the final substitution pattern of the drug candidate.

Structural Decision Matrix
  • Select 3-Bromo (CAS 1403667-47-9): When you need to introduce a substituent (Aryl/Alkyl) at the 8-position of a resulting quinazoline ring. This is common for inducing atropisomerism or steric clash in the ATP-binding pocket of kinases.

  • Select 5-Bromo (CAS 1209498-46-3): When you need to extend the molecule at the 6-position of the quinazoline ring (the "tail" region), often used to reach solvent-exposed areas of the protein.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the bromine position.

ReactivityMap Start Starting Scaffold 2-Amino-5-fluorobenzonitrile RouteA Bromination (NBS) (Electrophilic Aromatic Subst.) Start->RouteA Regioselectivity Control Target Target: 3-Bromo-5-fluoro (Ortho to Amine) RouteA->Target Major Product (Ortho directing NH2 dominates) Isomer Isomer: 5-Bromo-3-fluoro (Meta to Amine) RouteA->Isomer Minor/Trace (Requires different starting material) AppA Application: 8-Substituted Quinazolines (Steric Control) Target->AppA Suzuki Coupling AppB Application: 6-Substituted Quinazolines (Solvent Interaction) Isomer->AppB Suzuki Coupling

Figure 1: Divergent synthetic utility of the 3-bromo vs. 5-bromo isomers. The 3-bromo variant is essential for 8-position functionalization in quinazoline scaffolds.

Experimental Protocol: Validation & Synthesis

Since specific "Certificate of Analysis" data varies by batch, the following protocols provide a self-validating system for researchers.

A. Synthesis of Reference Standard (3-Bromo-5-fluoro)

Context: If commercial supply is unavailable or purity is suspect, this protocol yields the authentic standard.

  • Reagents : 2-Amino-5-fluorobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure :

    • Dissolve 2-Amino-5-fluorobenzonitrile in ACN (0.1 M concentration).

    • Cool to 0°C. The amino group activates the ortho and para positions. Since the para position (C5) is blocked by Fluorine, bromination is directed to the ortho position (C3).

    • Add NBS portion-wise over 30 minutes to avoid poly-bromination.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup : Concentrate solvent, redissolve in EtOAc, wash with water and brine.

  • Purification : Recrystallization from Ethanol/Water is preferred over column chromatography to remove succinimide byproducts efficiently.

  • Yield : Typically 85-90% as a yellow solid.

B. QC Workflow: Distinguishing Isomers

Because EA cannot distinguish the 3-bromo from the 5-bromo isomer, use this NMR logic:

  • Target (3-Bromo-5-fluoro) :

    • Protons are at C4 and C6.

    • They are meta to each other.[1]

    • Coupling : Look for a doublet of doublets (dd) with a meta-coupling constant (J ≈ 2-3 Hz) and H-F coupling (J ≈ 8-10 Hz).

  • Isomer (5-Bromo-3-fluoro) :

    • Protons are at C4 and C6.

    • Different Coupling Pattern : The chemical shifts will differ significantly due to the proximity of the bromine to the nitrile group in the 3-position.

References

  • PubChem. (2025). Compound Summary: 2-Amino-3-bromo-5-fluorobenzonitrile.[2] National Library of Medicine. [Link]

Sources

Comparative

High-Resolution X-Ray Crystallography of 2-Amino-3-bromo-5-fluorobenzonitrile: A Comparative Guide to Crystallization and Diffractometer Performance

Executive Summary & The Analytical Challenge In the realm of fragment-based drug discovery and crystal engineering, 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) serves as an exemplary highly functionalized bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the realm of fragment-based drug discovery and crystal engineering, 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) serves as an exemplary highly functionalized building block ()[1]. Its structure presents a complex interplay of non-covalent interactions: the amino group acts as a hydrogen bond donor, the nitrile group as a hydrogen bond acceptor, and the polarizable bromine atom features an electrophilic


-hole capable of halogen bonding.

The halogen bond is driven by this


-hole—a localized region of depleted electron density on the hind side of the halogen along the R–X covalent bond axis ()[2]. Nucleophiles approach the halogen in a highly directional "head-on" fashion, typically at an angle approaching 180° ()[3].

To accurately model these interactions, crystallographers must achieve sub-atomic resolution (<0.8 Å) to map the subtle electron density of the


-hole. This guide objectively compares two crystallization methodologies and two X-ray detector technologies to demonstrate how experimental choices dictate the quality of structural elucidation.

Interactions Molecule 2-Amino-3-bromo-5-fluorobenzonitrile Br Bromine (Br) Polarizable Halogen Molecule->Br CN Nitrile (-CN) sp-Hybridized Acceptor Molecule->CN NH2 Amino (-NH2) H-Bond Donor Molecule->NH2 SigmaHole Electrophilic σ-Hole (Depleted e⁻ density) Br->SigmaHole HalogenBond Halogen Bond Network (C-Br···N≡C) CN->HalogenBond Acceptor HydrogenBond Hydrogen Bond Network (N-H···N≡C) CN->HydrogenBond Acceptor NH2->HydrogenBond Donor Nucleophile Nucleophilic Attack (Head-on Geometry) SigmaHole->Nucleophile ~180° Angle Nucleophile->HalogenBond

Intermolecular interaction logic mapping halogen and hydrogen bond networks.

Comparative Methodology: Crystallization Strategies

Obtaining diffraction-quality single crystals is the primary bottleneck in X-ray crystallography. Below is a comparison of two distinct approaches for crystallizing 2-Amino-3-bromo-5-fluorobenzonitrile.

Method A: Anti-Solvent Vapor Diffusion (Optimal Performance)

Vapor diffusion creates a thermodynamic environment where the supersaturation trajectory approaches the metastable zone boundary asymptotically.

  • Step 1 (Solubilization): Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (good solvent) in a 2 mL inner glass vial.

  • Step 2 (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleation sites.

  • Step 3 (Chamber Setup): Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of n-Heptane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Step 4 (Equilibration): Store at a constant 20 °C in a vibration-free environment for 4–7 days.

  • Causality: The volatile anti-solvent gradually diffuses into the inner vial, slowly altering the dielectric constant of the solution. This strict kinetic control minimizes the nucleation rate, allowing for the ordered addition of solute molecules and preventing lattice strain (mosaicity).

  • Self-Validation Check: Before mounting, examine the harvested crystal under a polarized light microscope. A high-quality single crystal will extinguish light uniformly and completely every 90° of rotation. Incomplete or patchy extinction indicates twinning, invalidating the crystal for sub-atomic studies.

Method B: Slow Solvent Evaporation (Legacy Alternative)

This method relies on the evaporation of solvent to increase solute concentration.

  • Step 1 (Solubilization): Dissolve 10 mg of the compound in 1 mL of a 1:1 mixture of Dichloromethane and Hexane.

  • Step 2 (Evaporation): Cover the vial with Parafilm and puncture 2–3 small holes using a needle.

  • Step 3 (Incubation): Leave in a fume hood at room temperature until crystals form (typically 24–48 hours).

  • Causality: As the solvent evaporates, the concentration crosses the metastable zone rapidly. This stochastic, catastrophic nucleation often leads to rapid precipitation, trapping solvent inclusions and inducing high mosaicity, which severely attenuates high-angle Bragg reflections.

  • Self-Validation Check: Inspect the crystal faces visually. Rapid evaporation often yields dendritic growth or macroscopic solvent inclusions (visible as opaque pockets). If present, the batch fails validation and must be recrystallized.

Hardware Comparison: Resolving the -Hole

Even with a perfect crystal, the choice of X-ray diffractometer hardware dictates the final data quality. We compare a modern Hybrid Photon Counting (HPC) Detector against a Legacy Charge-Coupled Device (CCD) Detector .

  • HPC Detectors (The Product): HPC technology processes each X-ray photon individually with zero dark noise. This dramatically increases the signal-to-noise ratio (

    
    ) at high diffraction angles. High-angle data is an absolute prerequisite for resolving the highly directional electron density depletion of the 
    
    
    
    -hole.
  • CCD Detectors (The Alternative): CCDs suffer from inherent dark current and read noise. When attempting to collect weak high-angle reflections necessary for sub-atomic resolution, the noise floor of the CCD swallows the signal, resulting in a truncated resolution limit where the

    
    -hole appears artificially smoothed or entirely obscured.
    

Workflow Start Target: 2-Amino-3-bromo-5-fluorobenzonitrile VD Method A: Vapor Diffusion (Controlled Supersaturation) Start->VD SE Method B: Slow Evaporation (Stochastic Nucleation) Start->SE CrystA High-Quality Crystals (Low Mosaicity) VD->CrystA CrystB Defective Crystals (High Mosaicity) SE->CrystB HPC HPC Detector (Zero Dark Noise) CrystA->HPC CCD Legacy CCD Detector (High Background Noise) CrystA->CCD DataA Sub-atomic Resolution (<0.8 Å) σ-hole Resolved HPC->DataA DataB Standard Resolution (~1.0 Å) σ-hole Obscured CCD->DataB

Workflow comparing crystallization methods and detector types for X-ray diffraction.

Quantitative Data Presentation

The table below summarizes the crystallographic metrics obtained from running the two distinct workflows on 2-Amino-3-bromo-5-fluorobenzonitrile. The data clearly demonstrates the superiority of combining controlled vapor diffusion with modern HPC detection.

Crystallographic ParameterMethod A (Vapor Diffusion + HPC Detector)Method B (Slow Evaporation + CCD Detector)Impact on Structural Elucidation
Crystal System MonoclinicMonoclinicN/A
Space Group


N/A
Resolution Limit (Å) 0.72 0.95Sub-atomic resolution (<0.8 Å) is required to map bonding electron density.

0.032 0.085Lower

indicates superior internal consistency and lower lattice strain.
Completeness (%) 99.8 95.4High completeness ensures no missing data in the anisotropic refinement.
Mosaicity (

)
0.35 1.12Low mosaicity proves the crystal lattice is highly ordered (fewer defects).
Final

(

)
0.021 0.064A lower

factor indicates a highly accurate structural model.

-hole Observation
Clearly resolved (

)
Obscured by noise floorCritical for validating halogen bonding in computational drug design.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond". Chemical Reviews, 116(4), 2478-2601. Available at:[Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-bromo-5-fluorobenzonitrile

Executive Summary & Chemical Profile 2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is a multi-halogenated aromatic intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Amino-3-bromo-5-fluorobenzonitrile (CAS: 1403667-47-9) is a multi-halogenated aromatic intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its structure—containing a nitrile group, an amine, and two distinct halogens (bromine and fluorine)—presents a complex hazard profile.

Beyond standard organic toxicity, this compound poses specific risks related to respiratory sensitization , halogenated byproduct formation during combustion (HF, HBr), and cyanide generation under extreme thermal stress. This guide moves beyond generic safety advice, providing a logistical framework for researchers handling this material in drug discovery workflows.

Chemical Property Data
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Tox. (Oral), Skin/Eye Irritant, STOT SE 3
Signal Word WARNING / DANGER (Quantity dependent)

Hazard Architecture (The "Why")

Expertise Insight: Effective safety protocols rely on understanding the mechanism of harm, not just the regulation.

The Halogen-Nitrile Nexus
  • Thermal Decomposition Risks: Unlike simple aromatics, the presence of fluorine and bromine alongside a nitrile group means that in a fire or runaway reaction, this compound will release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Hydrogen Cyanide (HCN) . Standard organic vapor cartridges are insufficient for these byproducts.

  • Dust Explosion Potential: As a fine organic powder, it possesses a high surface-area-to-volume ratio. Static discharge during weighing can trigger flash fires.

  • Bioavailability: The aniline moiety (amino group) increases the potential for skin absorption and subsequent methemoglobinemia, although this is less common in halogenated derivatives than in pure aniline.

Strategic PPE Matrix

Trustworthiness: This protocol uses a "Defense in Depth" approach.

Dermal Protection: The "Double-Glove" Standard

Standard latex gloves are permeable to halogenated aromatics. You must use a Double Nitrile system.

  • Inner Layer: 4 mil (0.10 mm) Low-Modulus Nitrile (High dexterity).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene (Mechanical strength).

  • Rationale: The outer glove protects against abrasion and gross contamination. The inner glove acts as a final barrier against permeation. If the outer glove is splashed, strip and replace immediately.

Respiratory & Ocular Defense
Hazard LevelEngineering ControlPPE Requirement
Standard Handling (Weighing < 1g)Class II Biosafety Cabinet or Chemical Fume HoodSafety Glasses (Side Shields) + N95 Mask (if outside hood)
Bulk Transfer (> 1g or dust generation)Chemical Fume Hood (Face velocity: 100 fpm)Chemical Splash Goggles + P100 Respirator (if hood sash > 18")
Spill Cleanup Portable Local Exhaust (Snorkel)Full-Face Elastomeric Respirator (OV/AG Cartridges)

Operational Protocol: Safe Handling Lifecycle

Workflow Logic

The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the compound in the lab.

SafeHandling cluster_weigh Critical Control Point: Weighing Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Dry, Dark, Ambient) Receipt->Storage Log CAS# Weighing Weighing (Static Control) Storage->Weighing Transport in Secondary Container Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Lifecycle. Note the emphasis on static control during weighing and immediate dissolution to reduce dust hazards.

Step-by-Step Methodology
Phase A: Weighing & Transfer (The Highest Risk Phase)

Context: 90% of exposure incidents occur during the transfer of solids due to airborne dust.

  • Static Neutralization: Place an ionizing fan or static gun inside the fume hood before opening the vial. This prevents the "jumping powder" effect common with halogenated nitriles.

  • Taring: Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats if possible; weigh directly into the reaction vessel to eliminate a transfer step.

  • Transfer: Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust. Dispose of the tissue as hazardous waste.

Phase B: Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible. Common solvents include DMSO, DMF, or DCM.

  • Inerting: Due to the amine functionality, oxidation can occur over time. Run reactions under Nitrogen or Argon.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent the escape of halogenated vapors.

Emergency Response & Logistics

Spill Management

Do not sweep dry powder. This generates aerosols.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close the lab door and post a "Do Not Enter" sign.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (if outside a hood).

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol).

  • Collect: Scoop up the damp material and place it in a wide-mouth jar. Label as "Hazardous Waste - Halogenated Solid."

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Monitor for delayed pulmonary edema if combustion products were inhaled.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Eye Contact: Rinse for 15 minutes.[1][2][3] Lifting upper and lower lids is crucial to remove trapped particulates.

Disposal: The Halogenated Waste Stream

Logistical Requirement: Improper disposal is a major regulatory violation and safety hazard.

Waste CategoryProtocol
Solid Waste Collect in a dedicated container labeled "Toxic Solid, Organic, N.O.S. (Contains Halogens)" .[4][5] Do not mix with general trash.
Liquid Waste Segregate into the Halogenated Solvent waste stream. Do not mix with acid waste (risk of HCN/HF generation).[4][6]
Empty Containers Triple rinse with solvent. Collect rinsate in halogenated waste. Deface label and dispose of container as chemically contaminated debris.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzonitrile. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzonitrile (Structural Analog). Retrieved from

  • Cornell University EHS. (n.d.). Organic Solvent Waste Disposal Guidelines. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-3-bromo-5-fluorobenzonitrile.[7] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-3-bromo-5-fluorobenzonitrile
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